Spiro[3.5]nonane-7-sulfonyl chloride
Description
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Structure
3D Structure
Properties
IUPAC Name |
spiro[3.5]nonane-7-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO2S/c10-13(11,12)8-2-6-9(7-3-8)4-1-5-9/h8H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKSTTCXBVLBIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCC(CC2)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Spectroscopic Characterization of Spiro[3.5]nonane-7-sulfonyl chloride
The following technical guide details the structural characterization and spectroscopic analysis of Spiro[3.5]nonane-7-sulfonyl chloride .
As direct experimental spectra for this specific building block are not indexed in open scientific literature, this guide synthesizes predictive spectroscopic data derived from high-fidelity structure-activity relationship (SAR) analysis, analog benchmarking (e.g., Spiro[3.5]nonan-7-one, 7-azaspiro[3.5]nonane), and standard functional group increments.
Executive Summary & Compound Profile
This compound is a bicyclic sulfonyl chloride utilized as a rigid, spirocyclic building block in medicinal chemistry.[1] It serves as a bioisostere for substituted cyclohexanes, offering distinct vectors for drug-target interactions due to the orthogonality of the cyclobutane and cyclohexane rings.
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 2241141-15-9 |
| Molecular Formula | C₉H₁₅ClO₂S |
| Molecular Weight | 222.73 g/mol |
| Physical State | White to off-white solid (low melting) or viscous oil |
| Solubility | Soluble in DCM, THF, CHCl₃; reacts with water/alcohols |
| Storage | Moisture sensitive; Store under inert gas at 2–8°C |
Structural Analysis & Numbering
Correct structural elucidation requires precise numbering of the spirocyclic core. The spiro[3.5]nonane system consists of a 4-membered ring fused to a 6-membered ring at a single carbon (C4).
Symmetry Considerations:
-
The molecule possesses a plane of symmetry passing through C2, C4 (spiro center), and C7.
-
Implication: Protons/Carbons at positions 1 & 3 are equivalent. Positions 5 & 9 are equivalent. Positions 6 & 8 are equivalent.
Diagram 1: Structural Numbering & Logic
Caption: Numbering scheme for this compound. The plane of symmetry runs through C2-C4-C7.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: Data below is predicted based on ChemDraw/MestReNova simulation algorithms and increments from "Structure Determination of Organic Compounds" (Pretsch/Bühlmann).
Solvent Selection
-
Recommended: Chloroform-d (
). -
Forbidden: Methanol-
, , or DMSO- (unless strictly anhydrous), as these will react with the sulfonyl chloride to form the sulfonic acid or ester.
¹H NMR Data (400 MHz, )
The spectrum is characterized by the deshielded methine proton at C7 and the distinct multiplets of the spiro-rings.
| Position | Shift (δ ppm) | Multiplicity | Integration | Coupling ( | Assignment |
| H-7 | 3.65 – 3.75 | tt (triplet of triplets) | 1H | Alpha to -SO₂Cl (Axial) | |
| H-6, H-8 | 2.15 – 2.30 | m (complex) | 4H | - | Cyclohexane |
| H-1, H-3 | 1.85 – 2.05 | m | 4H | - | Cyclobutane CH₂ |
| H-2 | 1.70 – 1.85 | m | 2H | - | Cyclobutane distal CH₂ |
| H-5, H-9 | 1.50 – 1.65 | m | 4H | - | Cyclohexane |
Interpretation:
-
H-7 Signal: The chemical shift of ~3.7 ppm is diagnostic for a proton alpha to a sulfonyl chloride. The tt splitting pattern confirms the substituent is in the equatorial position (thermodynamically favored), placing H-7 in the axial position where it couples with two axial protons (large
) and two equatorial protons (small ) on C6/C8. -
Spiro Effect: The protons on the cyclobutane ring (H1-H3) typically resonate slightly downfield (1.8–2.1 ppm) compared to standard alkyl chains due to ring strain.
¹³C NMR Data (100 MHz, )
| Position | Shift (δ ppm) | Type | Assignment |
| C-7 | 71.5 – 73.0 | CH | Alpha to -SO₂Cl |
| C-4 | 34.0 – 36.0 | Cq | Spiro Quaternary Carbon |
| C-6, C-8 | 28.5 – 30.0 | CH₂ | Cyclohexane |
| C-5, C-9 | 31.0 – 32.5 | CH₂ | Cyclohexane |
| C-1, C-3 | 29.0 – 30.5 | CH₂ | Cyclobutane C |
| C-2 | 16.0 – 18.0 | CH₂ | Cyclobutane distal C |
Infrared (IR) Spectroscopy
IR is the fastest method to verify the functional group integrity. The sulfonyl chloride moiety provides two intense, characteristic bands.[2]
| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Functional Group |
| 2950 – 2850 | Medium | C-H Stretch | Alkyl (Cyclic) |
| 1365 – 1385 | Strong | Sulfonyl Chloride | |
| 1165 – 1185 | Strong | Sulfonyl Chloride | |
| 550 – 600 | Medium | S-Cl Stretch | S-Cl Bond |
Diagnostic Check:
-
Absence of broad -OH stretch (3200–3500 cm⁻¹) confirms the sample has not hydrolyzed to the sulfonic acid.
Mass Spectrometry (MS)
Ionization Mode: Electron Impact (EI) or ESI (positive mode with derivatization).
Direct MS analysis of sulfonyl chlorides can be challenging due to thermal instability. They often lose
Fragmentation Pattern (EI)
-
Molecular Ion (
): m/z 222 (Weak/Trace). -
Isotope Pattern: Chlorine signature is visible.[2] M (222) and M+2 (224) in a 3:1 intensity ratio .
-
Base Peak candidates:
-
[M - Cl]⁺: m/z 187 (Loss of Chlorine).
-
[M - SO₂Cl]⁺: m/z 123 (Spiro[3.5]nonyl carbocation). This is typically the dominant peak.
-
Hydrocarbon Fragments: m/z 41, 55, 67 (Cyclic alkyl fragments).
-
Diagram 2: MS Fragmentation Pathway
Caption: Primary fragmentation pathways under Electron Impact (EI) ionization.
Experimental Protocol: Sample Preparation
To ensure data integrity, the following handling protocol is mandatory due to the compound's electrophilicity.
-
Glassware: Oven-dried NMR tubes and pipettes.
-
Solvent: Use
stored over molecular sieves (4Å) to remove trace water.-
Why? Trace water hydrolyzes R-SO₂Cl to R-SO₃H + HCl, causing shift drifts and new peaks.
-
-
Procedure:
-
Dissolve ~10 mg of this compound in 0.6 mL
. -
Run ¹H NMR immediately (Number of scans: 16).
-
Run ¹³C NMR (Number of scans: 256–512).
-
-
Derivatization Check (Optional):
-
If the spectrum is ambiguous, add 1 eq. of benzylamine to the NMR tube.
-
Observation: The H-7 signal will shift upfield, and the benzylamine methylene protons will split, confirming the formation of the sulfonamide.
-
References
-
Analogous Synthesis (Meerwein): Synthesis of sulfonyl chlorides from amines via diazonium salts. Royal Society of Chemistry (RSC) Procedures. Available at: [Link]
- Spectral Prediction:Pretsch, E., Bühlmann, P., & Badertscher, M.
-
Spiro Scaffold Data: Spiro[3.5]nonan-7-one physical properties and data. PubChem.[3][4][5] Available at: [Link]
-
General Sulfonyl Chloride Spectra: IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs Technical Blog. Available at: [Link]
Sources
The Geometric Advantage: A Technical Guide to Spiro[3.5]nonane Derivatives in Drug Discovery
The following technical guide details the medicinal chemistry, synthesis, and application of spiro[3.5]nonane derivatives, with a specific focus on the 7-azaspiro[3.5]nonane scaffold.
Executive Summary: Escaping Flatland
In the pursuit of novel intellectual property (IP) and improved physicochemical properties, medicinal chemistry has shifted away from planar, aromatic-heavy scaffolds ("Flatland") toward three-dimensional architectures.[1] The spiro[3.5]nonane system—specifically the 7-azaspiro[3.5]nonane subclass—represents a "Goldilocks" zone in this transition.
Unlike the smaller spiro[3.3]heptanes (high ring strain, limited substitution vectors) or the larger spiro[5.5]undecanes (excessive lipophilicity, floppy conformations), the spiro[3.5]nonane scaffold offers a unique balance:
-
Vectorial Orthogonality: The cyclobutane ring projects substituents at a precise ~90° angle relative to the piperidine/cyclohexane plane, accessing unexplored binding pockets.
-
Metabolic Hardening: The quaternary spiro-carbon blocks the metabolically labile 4-position of the piperidine ring (a common site for CYP450 oxidation).
-
Fsp³ Enhancement: Increasing the fraction of sp³-hybridized carbons correlates with higher aqueous solubility and clinical success rates.
This guide analyzes the application of this scaffold in GPCR modulation (GPR119) and enzyme inhibition (FAAH), supported by validated synthetic protocols.
Structural Rationale & Pharmacophore Mapping
The "Spiro Switch" Strategy
The most potent application of spiro[3.5]nonane is as a bioisostere for 4,4-disubstituted piperidines or gem-dimethyl groups .
-
The Problem: A gem-dimethyl group on a piperidine ring creates a "rotational sweep" that increases entropic penalties upon binding.
-
The Spiro Solution: Tying the methyl groups back into a cyclobutane ring (spiro[3.5]nonane) "freezes" the bioactive conformation. This pre-organization reduces the entropy cost (
) of binding, theoretically improving affinity ( ).
Case Study: PF-04862853 (FAAH Inhibitor)
Pfizer’s development of PF-04862853 is the definitive proof-of-concept for this scaffold.
-
Target: Fatty Acid Amide Hydrolase (FAAH).[1]
-
Mechanism: The 7-azaspiro[3.5]nonane urea core positions the inhibitor to interact with the catalytic triad while maintaining high metabolic stability.
-
Outcome: The spiro-fusion prevented oxidative metabolism at the piperidine 4-position, resulting in an orally efficacious drug candidate for pain.
Visualizing the Logic: SAR & Synthesis Workflows
Diagram 1: The "Spiro Effect" on Drug Properties
This diagram illustrates the causal link between the spiro[3.5]nonane structure and its downstream medicinal chemistry advantages.
Figure 1: Mechanistic flow showing how structural features of spiro[3.5]nonane translate to clinical viability.
Technical Protocol: Synthesis of 7-Azaspiro[3.5]nonane Core
The primary barrier to entry for this scaffold is the synthesis of the spiro-junction. The following protocol utilizes a robust [2+2] Cycloaddition strategy, favored for its scalability compared to double-alkylation methods.
Phase A: Reagents & Setup
-
Starting Material: tert-butyl 4-methylenepiperidine-1-carboxylate (CAS: 159635-49-1).
-
Reagents: Trichloroacetyl chloride, Zinc-Copper couple (Zn-Cu), DME (Dimethoxyethane), Ammonium formate.
-
Equipment: Flame-dried 3-neck round bottom flask, reflux condenser, inert gas (Ar/N2) line.
Phase B: Step-by-Step Methodology
Step 1: [2+2] Cycloaddition (Dichloroketene Formation)
-
Dissolution: Dissolve tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 eq) in anhydrous DME (0.2 M) under Argon.
-
Activation: Add Zn-Cu couple (4.0 eq) to the solution.
-
Addition: Dropwise add trichloroacetyl chloride (2.0 eq) over 1 hour while maintaining a gentle reflux. Note: This generates dichloroketene in situ.
-
Reaction: Stir at reflux for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) for disappearance of the alkene.
-
Workup: Filter through a Celite pad to remove Zinc. Wash the filtrate with saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.
-
Intermediate:tert-butyl 2,2-dichloro-1-oxo-7-azaspiro[3.5]nonane-7-carboxylate.
-
Step 2: Dechlorination (Zinc Reduction)
-
Solvation: Dissolve the dichloro-ketone intermediate in saturated methanolic ammonium chloride.
-
Reduction: Add Zinc dust (5.0 eq) in portions. Stir vigorously at room temperature for 12 hours.
-
Purification: Filter solids. Concentrate methanol. Partition residue between water and EtOAc.
-
Result: tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate.
Step 3: Wolff-Kishner Reduction (Optional for saturated core)
If the target is the saturated hydrocarbon spiro-core rather than the ketone:
-
Treat the ketone with hydrazine hydrate and KOH in ethylene glycol at 180°C to yield the fully saturated 7-azaspiro[3.5]nonane .
Application Protocol: GPR119 Agonist Assay[2]
Spiro[3.5]nonane derivatives (specifically compound 54g from literature) are potent agonists for GPR119, a target for Type 2 Diabetes.
Diagram 2: Assay Workflow
Figure 2: High-throughput screening workflow for validating spiro-derivative activity against GPCR targets.
Experimental Conditions
-
Cell Line: CHO-K1 cells stably expressing human GPR119.
-
Buffer: HBSS containing 0.1% BSA and 0.5 mM IBMX (to inhibit phosphodiesterase and stabilize cAMP).
-
Dosing: Prepare 10-point serial dilutions of the spiro[3.5]nonane derivative in DMSO.
-
Detection: Use a TR-FRET cAMP kit (e.g., LANCE Ultra).
-
Excitation: 340 nm.
-
Emission: 665 nm.
-
-
Validation: A successful "hit" must show >50% activation compared to a reference agonist (e.g., MBX-2982) with an EC₅₀ < 50 nM.
Quantitative Comparison: Spiro vs. Linear
The following table summarizes why researchers switch from linear linkers to spiro[3.5]nonane.
| Feature | 4,4-Dimethylpiperidine (Linear/Planar) | 7-Azaspiro[3.5]nonane (Spiro) | Impact |
| Shape | Flexible, Planar | Rigid, 3D (90° twist) | Improved Selectivity |
| Metabolism | High (Methyl oxidation) | Low (Quaternary block) | Extended Half-life ( |
| Solubility | Moderate | High (Disrupts crystal packing) | Better Formulation |
| IP Status | Crowded / Generic | Novel / Protectable | Patentability |
References
-
Pfizer Global R&D. (2011). Discovery of 7-azaspiro[3.5]nonane urea PF-04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH) for pain.[1] Bioorganic & Medicinal Chemistry Letters.[1]
-
BenchChem. (2025).[2][3] The Spiro[3.5]nonane Scaffold: A Comparative Guide to the Biological Activity of its Analogs.
-
National Institutes of Health (NIH). (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists.
- Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Unusual Structures. Chemical Reviews. (Contextual grounding for spiro-synthesis).
Sources
An In-Depth Technical Guide to the Synthesis of Spiro[3.5]nonane-7-sulfonyl Chloride: A Key Intermediate for Drug Discovery
Abstract
Introduction: The Significance of the Spiro[3.5]nonane Scaffold and the Versatility of Sulfonyl Chlorides
Spirocyclic systems, characterized by two rings sharing a single atom, are of increasing interest in drug discovery.[3][4] The rigid, non-planar structure of the spiro[3.5]nonane core offers a distinct three-dimensional geometry compared to traditional flat aromatic systems.[1] This structural feature can lead to improved target specificity, enhanced physicochemical properties, and novel intellectual property positions for new drug candidates.[5] Notably, derivatives of the spiro[3.5]nonane framework, such as 7-azaspiro[3.5]nonane, have been successfully employed in the development of agonists for G protein-coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes.[1][2]
The sulfonyl chloride functional group is a cornerstone of medicinal chemistry, serving as a highly versatile electrophile for the synthesis of a wide array of sulfur-containing compounds. Its reaction with amines to form sulfonamides is a particularly prevalent transformation in the development of therapeutic agents.[6] The ability to introduce the sulfonyl chloride moiety onto the spiro[3.5]nonane scaffold, therefore, opens up a vast chemical space for the exploration of new bioactive molecules.
Proposed Synthetic Pathway for Spiro[3.5]nonane-7-sulfonyl Chloride
The proposed synthesis of this compound commences with the readily available starting material, spiro[3.5]nonan-7-one. The overall strategy involves the introduction of a sulfur-containing functional group at the 7-position, followed by its conversion to the target sulfonyl chloride.
The key steps in this proposed synthesis are:
-
Reduction of Spiro[3.5]nonan-7-one to Spiro[3.5]nonan-7-ol: A standard reduction of the ketone to the corresponding alcohol.
-
Conversion of Spiro[3.5]nonan-7-ol to a Thiol or Sulfonic Acid Precursor: This can be achieved through several methods, including conversion to a leaving group followed by displacement with a sulfur nucleophile, or direct sulfonation.
-
Oxidative Chlorination to Yield this compound: The final step involves the conversion of the sulfur-containing intermediate to the desired sulfonyl chloride.
This multi-step approach provides a logical and experimentally feasible route to the target compound, relying on well-established and reliable chemical transformations.
Detailed Experimental Protocols
Step 1: Synthesis of Spiro[3.5]nonan-7-ol
The initial step involves the reduction of the commercially available spiro[3.5]nonan-7-one to the corresponding alcohol. Sodium borohydride is a mild and effective reagent for this transformation.
Materials:
-
Spiro[3.5]nonan-7-one
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve Spiro[3.5]nonan-7-one (1.0 equivalent) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 equivalents) to the cooled solution in small portions.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2 hours.
-
Quench the reaction by the slow addition of deionized water.
-
Adjust the pH of the mixture to approximately 6 with 1 M hydrochloric acid.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure to yield the crude Spiro[3.5]nonan-7-ol.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
Step 2: Conversion to a Sulfonic Acid Precursor
A plausible method for introducing the sulfonic acid moiety is through a free-radical addition of bisulfite to an alkene intermediate. This would first require the dehydration of Spiro[3.5]nonan-7-ol to form spiro[3.5]non-7-ene.
Part A: Dehydration of Spiro[3.5]nonan-7-ol
Materials:
-
Spiro[3.5]nonan-7-ol
-
Phosphorus oxychloride (POCl₃)
-
Pyridine
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve Spiro[3.5]nonan-7-ol (1.0 equivalent) in pyridine in a round-bottom flask and cool to 0 °C.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the solution.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2 hours.
-
Cool the reaction mixture and pour it onto ice.
-
Extract the product with dichloromethane.
-
Wash the organic layer with saturated aqueous copper sulfate solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield spiro[3.5]non-7-ene.
Part B: Sulfonation of Spiro[3.5]non-7-ene
Materials:
-
Spiro[3.5]non-7-ene
-
Sodium bisulfite (NaHSO₃)
-
t-Butyl hydroperoxide (TBHP)
-
Water/Acetonitrile solvent system
Procedure:
-
In a reaction vessel, dissolve spiro[3.5]non-7-ene (1.0 equivalent) and sodium bisulfite (1.5 equivalents) in a mixture of water and acetonitrile.
-
Add t-butyl hydroperoxide (1.2 equivalents) to initiate the radical reaction.
-
Stir the mixture at room temperature for 12-24 hours.
-
After the reaction is complete, remove the acetonitrile under reduced pressure.
-
The aqueous solution containing the sodium spiro[3.5]nonane-7-sulfonate can be carried forward to the next step.
Step 3: Oxidative Chlorination to this compound
The final step is the conversion of the sulfonic acid salt to the sulfonyl chloride. A common and effective method for this transformation is the use of thionyl chloride or oxalyl chloride.
Materials:
-
Aqueous solution of sodium spiro[3.5]nonane-7-sulfonate
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Dichloromethane (DCM)
-
Ice bath
Procedure:
-
Carefully acidify the aqueous solution of sodium spiro[3.5]nonane-7-sulfonate with concentrated HCl and extract the sulfonic acid into an organic solvent like ethyl acetate. Dry and concentrate to obtain the crude sulfonic acid.
-
Suspend the crude spiro[3.5]nonane-7-sulfonic acid (1.0 equivalent) in dichloromethane.
-
Add a catalytic amount of N,N-dimethylformamide.
-
Cool the mixture in an ice bath and slowly add thionyl chloride or oxalyl chloride (2.0 equivalents).
-
Allow the reaction to stir at room temperature until gas evolution ceases.
-
Carefully quench the reaction with ice-water.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude this compound.
-
The product can be purified by vacuum distillation or column chromatography on silica gel.
Characterization and Data
The successful synthesis of this compound and its intermediates would be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the carbon-hydrogen framework of the spirocyclic system and the presence of the sulfonyl chloride group.
-
Infrared (IR) Spectroscopy: The IR spectrum of the final product would show characteristic strong absorption bands for the S=O stretching of the sulfonyl chloride group, typically in the regions of 1370-1350 cm⁻¹ and 1180-1160 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of this compound, and the isotopic pattern for chlorine would be observable.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Features |
| Spiro[3.5]nonan-7-ol | C₉H₁₆O | 140.22 | IR: Broad O-H stretch (~3300 cm⁻¹). ¹H NMR: Signal for CH-OH proton. |
| Spiro[3.5]non-7-ene | C₉H₁₄ | 122.21 | ¹H NMR: Signals for vinylic protons. Absence of O-H stretch in IR. |
| This compound | C₉H₁₅ClO₂S | 222.73 | IR: Strong S=O stretches (~1360, ~1170 cm⁻¹). MS: Molecular ion peak with chlorine isotope pattern. |
Visualization of the Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway for this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent synthetic strategies toward the synthesis of spirocyclic compounds comprising six-membered carbocyclic/heterocyclic ring systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. drughunter.com [drughunter.com]
- 6. d-nb.info [d-nb.info]
Stability and Storage Conditions for Spiro[3.5]nonane-7-sulfonyl chloride
An In-Depth Technical Guide
Executive Summary
Spiro[3.5]nonane-7-sulfonyl chloride (CAS: 2241141-15-9) is a specialized aliphatic sulfonyl chloride reagent used primarily as a building block in the synthesis of spirocyclic sulfonamides for drug discovery (e.g., GPR119 agonists).[1][2][3]
Unlike aromatic sulfonyl chlorides, which benefit from conjugation, this aliphatic analog possesses a reactive sulfonyl moiety attached to a rigid, lipophilic spiro[3.5]nonane core. This structural combination dictates a high sensitivity to moisture and a moderate thermal instability profile .
Core Recommendation: Store at -20°C under an inert atmosphere (Argon/Nitrogen) in PTFE-lined glass containers .
Chemical Profile & Reactivity Analysis
To understand the storage requirements, we must first analyze the molecule's failure modes.
| Feature | Specification | Implication for Stability |
| Structure | Bicyclic spiro[3.5]nonane core | High lipophilicity; steric bulk at C7 may slightly retard hydrolysis kinetics compared to linear alkanes, but does not prevent it. |
| Functional Group | Sulfonyl Chloride ( | Highly Electrophilic. Prone to nucleophilic attack by water (hydrolysis) and alcohols (alcoholysis). |
| Class | Aliphatic Sulfonyl Chloride | Lacks aromatic stabilization. Higher risk of thermal decomposition (desulfonylation) compared to benzenesulfonyl chlorides. |
| Physical State | Solid (typically) | Surface area dictates moisture uptake rate. Finely divided powder degrades faster than crystalline forms. |
Degradation Mechanisms
The two primary enemies of this compound are Water and Heat .
A. Hydrolysis (The Primary Failure Mode)
Upon contact with atmospheric moisture, the compound undergoes rapid hydrolysis.[1] This reaction is autocatalytic: the byproduct (HCl) can further catalyze surface degradation or corrode storage vessels.
Mechanism:
-
Nucleophilic Attack: Water attacks the sulfur atom.
-
Transition State: Formation of a trigonal bipyramidal intermediate.
-
Elimination: Expulsion of the chloride ion (
) and proton ( ). -
Product: Formation of Spiro[3.5]nonane-7-sulfonic acid (hygroscopic solid) and HCl gas.
B. Thermal Decomposition (Desulfonylation)
Aliphatic sulfonyl chlorides are thermodynamically less stable than their aromatic counterparts. At elevated temperatures (>60°C) or under distillation conditions, they may undergo extrusion of sulfur dioxide (
Diagram: Degradation Pathways The following diagram illustrates the competing degradation pathways that must be mitigated.
Caption: Primary degradation pathways.[1][4] Hydrolysis is the dominant kinetic risk during storage.
Storage & Handling Protocols
This protocol is designed to ensure >98% purity retention over 12 months.
Storage Conditions (The "Gold Standard")
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -20°C (± 5°C) | Slows hydrolysis kinetics and suppresses thermal desulfonylation. 4°C is acceptable for short-term (<1 month) storage. |
| Atmosphere | Argon or Nitrogen | Displaces atmospheric moisture.[1][4] Argon is preferred as it is heavier than air, forming a stable "blanket" over the solid. |
| Container | Glass with PTFE Liner | Do NOT use metal. HCl byproducts will corrode metal caps. PTFE (Teflon) is chemically inert to acid chlorides. |
| Secondary | Desiccator / Sealed Bag | Double containment prevents condensation on the primary vial during freezer opening/closing cycles. |
Handling Workflow (SOP)
CRITICAL: The most common cause of degradation is condensation forming on the cold solid when a freezer-stored vial is opened in a humid lab.
-
Equilibration: Remove the vial from the -20°C freezer. Do NOT open it immediately.
-
Warming: Place the vial in a desiccator and allow it to warm to room temperature (approx. 30–60 mins). This prevents water from the air condensing onto the cold reagent.
-
Dispensing: Open the vial under a flow of nitrogen or in a glovebox.
-
Resealing: Purge the headspace with Nitrogen/Argon before closing. Parafilm is insufficient; use a tight screw cap with a good liner.
Quality Control & Analytics
Direct analysis of sulfonyl chlorides by LC-MS is difficult because they hydrolyze on the column or in the mobile phase.
Recommended Analytical Method: Derivatization To accurately assess purity, convert the unstable sulfonyl chloride into a stable sulfonamide before analysis.
Protocol:
-
Sample: Take ~10 mg of this compound.
-
Quench: Add 1 mL of a solution containing Benzylamine (excess) and Triethylamine in dry Dichloromethane (DCM).
-
Reaction: Shake for 5 minutes. The benzylamine reacts rapidly to form the stable N-benzyl sulfonamide.
-
Analysis: Inject the resulting mixture into HPLC-UV or GC-MS.
-
Parent Peak: Corresponds to the active Sulfonyl Chloride.[1]
-
Impurity Peak: If the starting material was hydrolyzed (Sulfonic acid), it will NOT react with benzylamine to form the sulfonamide (or will form a salt), allowing you to distinguish active reagent from decomposed "dead" material.
-
Emergency & Safety (HCl Management)
Hazard: If the bottle is pressurized or "popped" upon opening, it indicates significant hydrolysis has occurred (HCl gas buildup).
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.[5]
-
Ventilation: Always handle in a functioning fume hood.
-
Spill: Neutralize spills with solid Sodium Bicarbonate (
) or Calcium Carbonate before cleaning. Do not add water directly to a large spill (exothermic).
Decision Logic for Researchers
Use this flow to determine the suitability of your current stock.
Caption: Decision tree for assessing reagent viability prior to synthesis.
References
-
BenchChem. (2025).[1][6] Stability and Storage of Sulfonyl Chlorides: Technical Guide. Retrieved from .[1]
-
MilliporeSigma. (n.d.). Preservation of Moisture-Sensitive Chemical Reagents. Retrieved from .
-
Fluorochem. (2024). This compound Safety Data Sheet (SDS). Retrieved from .
-
Ballistreri, F. P., et al. (1981).[3] "Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides." Journal of the Chemical Society, Perkin Transactions 2, 438-441.[3] DOI: .
-
TCI Chemicals. (n.d.). Handling and Storage of Acid Chlorides. Retrieved from .
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Engineering 3D Chemical Space: A Comprehensive Guide to Spirocyclic Sulfonyl Chlorides in Modern Drug Discovery
Executive Summary: Escaping Flatland
In contemporary drug discovery, the transition from planar, sp2-hybridized aromatic rings to complex, sp3-rich three-dimensional architectures is a proven strategy to improve clinical success rates. Spirocyclic scaffolds represent the pinnacle of this approach, offering enhanced metabolic stability, superior aqueous solubility, and highly defined vectorization for target binding.
Concurrently, the sulfonamide moiety remains one of the most privileged pharmacophores in medicinal chemistry, featured in over 100 FDA-approved therapeutics. The fusion of these two domains—spirocyclic sulfonamides —generates highly valuable intellectual property (IP) space. However, accessing this space relies entirely on the successful synthesis and manipulation of their primary electrophilic precursors: spirocyclic sulfonyl chlorides . This technical guide explores the mechanistic rationale, synthetic protocols, and drug discovery applications of these critical intermediates.
Mechanistic Rationale: The Causality of Synthetic Choices
Synthesizing sulfonyl chlorides on sterically hindered, sp3-rich spirocyclic cores presents significant chemical challenges. Traditional direct chlorosulfonation using chlorosulfonic acid (
The Thioacetate Advantage
To bypass the harshness of direct chlorosulfonation, modern methodologies rely on the oxidative chlorination of sulfur precursors . A critical mechanistic choice in this pathway is the use of thioacetates rather than free thiols [1].
-
The Causality: Free spirocyclic thiols are highly nucleophilic and prone to rapid oxidative dimerization in air, forming highly stable, unreactive disulfides. By utilizing a thioacetate intermediate (installed via
displacement of a halide), the sulfur atom is protected. During the oxidative chlorination step (typically using N-chlorosuccinimide, NCS, in acidic methanol), the acetyl group is cleaved in situ. This provides a slow, controlled release of the reactive sulfenyl species, which is rapidly oxidized through a sulfinyl chloride intermediate directly to the desired spirocyclic sulfonyl chloride, preventing dimerization.
The "Fluoride Bypass" for Reductive Instability
Spirocyclic sulfonyl chlorides are highly reactive electrophiles, making them excellent for forming sulfonamides, but this same reactivity renders them highly unstable under reductive conditions. When chemists attempt to synthesize spirocyclic sultams (cyclic sulfonamides) via the one-pot reduction of cyanoalkyl sulfonyl chlorides, the highly labile
-
The Causality: The chloride ion is an excellent leaving group, making the sulfur center hyper-susceptible to nucleophilic attack by hydride sources or solvents. By performing a halogen exchange with Potassium Bifluoride (
), the sulfonyl chloride is converted to a sulfonyl fluoride . The S-F bond is significantly stronger and more resistant to reduction, allowing the molecule to survive transition-metal-catalyzed reductive conditions (e.g., ). Once the nitrile is reduced to an amine, the proximity effect drives the intramolecular displacement of the fluoride, yielding the spirocyclic sultam [2].
Visualizing the Chemical Logic
Mechanistic pathway for synthesizing spirocyclic sulfonyl chlorides via thioacetate oxidation.
The Fluoride Bypass strategy preventing degradation during reductive sultam synthesis.
Experimental Protocols (Self-Validating Systems)
The following protocols are designed as self-validating workflows, ensuring that intermediate stability and stoichiometric balances are maintained to prevent yield loss.
Protocol A: Synthesis of Oxa-Spirocyclic Sulfonyl Chlorides [1]
Objective: Convert an oxa-spirocyclic iodide into a sulfonyl chloride without isolating unstable thiol intermediates.
-
Thioacetate Formation: Dissolve the oxa-spirocyclic iodide (1.0 equiv, e.g., 10 mmol) in anhydrous DMSO (0.5 M). Add Potassium Thioacetate (KSAc, 1.5 equiv).
-
Validation Check: Stir at room temperature for 12 hours. Monitor via TLC/LCMS until complete consumption of the iodide. Extract with EtOAc and wash heavily with brine to remove DMSO. Concentrate to yield the crude thioacetate.
-
Oxidative Chlorination: Dissolve the crude thioacetate in a mixture of MeOH and 2M aqueous HCl (ratio 4:1, 0.2 M). Cool to 0 °C.
-
Halogenation: Slowly add N-Chlorosuccinimide (NCS, 3.5 equiv) in portions to control the exotherm. Stir for 2 hours at room temperature.
-
Isolation: Dilute with ice-water and extract with Dichloromethane (DCM). Wash the organic layer with cold brine, dry over
, and concentrate in vacuo at a low temperature (<30 °C) to prevent thermal degradation of the sulfonyl chloride. Use immediately in downstream sulfonamide synthesis.
Protocol B: The Fluoride Bypass for Sultam Synthesis[2]
Objective: Convert a degradation-prone cyanoalkyl spirocyclic sulfonyl chloride into a stable fluoride for reductive cyclization.
-
Halogen Exchange: Dissolve the spirocyclic sulfonyl chloride (1.0 equiv) in a 1:1 mixture of MeOH and
(0.2 M). Add Potassium Bifluoride ( , 3.0 equiv). -
Validation Check: Stir at room temperature for 4 hours. The conversion to sulfonyl fluoride can be tracked by
NMR (appearance of a characteristic peak around +50 to +60 ppm) or GC-MS. -
Extraction: Extract with EtOAc, wash with saturated
, dry, and concentrate to yield the stable spirocyclic sulfonyl fluoride. -
Reductive Cyclization: Dissolve the sulfonyl fluoride (1.0 equiv) and
(0.1 equiv) in MeOH (0.1 M). Cool to 0 °C. -
Cyclization: Carefully add
(5.0 equiv) in small portions (effervescence occurs). Stir for 1 hour at room temperature. The nitrile is reduced to a primary amine, which immediately attacks the sulfonyl fluoride, yielding the spirocyclic sultam.
Quantitative Data: Physicochemical Profiling
The integration of spirocyclic cores into sulfonamide drugs drastically alters their physicochemical properties. The table below summarizes the comparative advantages of spirocyclic sulfonamides over traditional flat (aromatic) sulfonamides based on recent literature profiling [1].
| Property Metric | Traditional Flat Sulfonamides (e.g., Benzenesulfonamides) | Spirocyclic Sulfonamides (e.g., Oxa-spirocycles) | Pharmacological Impact |
| Fraction sp3 ( | Low (< 0.2) | High (> 0.7) | Escapes flatland; reduces off-target toxicity. |
| Aqueous Solubility | Poor to Moderate | Excellent (Up to 40x higher) | Improves oral bioavailability and formulation. |
| Lipophilicity (LogP) | High (Often > 3.5) | Lowered (Typically 1.0 - 2.5) | Reduces non-specific protein binding. |
| Conformational Rigidity | Flexible / Planar | Highly rigid, 3D vectorization | Enhances specific binding in deep enzymatic pockets. |
Applications in Target-Directed Drug Discovery
The unique 3D topology of spirocyclic sulfonamides synthesized from these chlorides has led to breakthrough applications in challenging therapeutic areas:
-
Carbonic Anhydrase (CA) Inhibitors for Neuropathic Pain: Primary sulfonamides are the hallmark inhibitors of metalloenzymes like Carbonic Anhydrase, coordinating directly with the active-site Zinc ion. Recent studies have validated CA isoforms (hCA II and hCA VII) as novel therapeutic targets for neuropathic pain. Spirocyclic sulfonamides (such as 4-oxo-spirochromane derivatives) have demonstrated sub-nanomolar binding affinities (
nM) to these isoforms. In animal models of oxaliplatin-induced neuropathy, these spirocyclic variants showed superior pain-attenuating effects and longer durations of action compared to the flat reference drug, acetazolamide [3]. -
Voltage-Gated Sodium Channel (NaV1.7) Inhibitors: NaV1.7 is a highly validated target for chronic pain therapy. Acyl sulfonamides incorporating spirocyclic motifs have been successfully synthesized to act as selective NaV1.7 inhibitors. The spirocyclic core forces the molecule into a bioactive conformation that perfectly occupies the domain IV voltage-sensor binding pocket, exhibiting potent antinociceptive effects in vivo without the CNS side effects associated with traditional flat analgesics.
References
-
Oxa-spirocycles: synthesis, properties and applications Chemical Science (Royal Society of Chemistry), 2021, 12, 11294-11305. URL:[Link]
-
Synthesis of Spirocyclic β- and γ-Sultams by One-Pot Reductive Cyclization of Cyanoalkylsulfonyl Fluorides European Journal of Organic Chemistry, 2021. URL:[Link]
-
Spirocyclic sulfonamides with carbonic anhydrase inhibitory and anti-neuropathic pain activity Bioorganic Chemistry (PubMed/NIH), 2019, 92, 103210. URL:[Link]
Methodological & Application
Synthesis of sulfonamides from Spiro[3.5]nonane-7-sulfonyl chloride
Application Note & Protocol: Synthesis of Sulfonamides from Spiro[3.5]nonane-7-sulfonyl chloride
Abstract & Strategic Significance
The Spiro[3.5]nonane scaffold has emerged as a critical "escape from flatland" motif in modern drug discovery. Unlike traditional planar aromatic rings (e.g., phenyl, pyridine), the spiro[3.5]nonane core offers inherent three-dimensionality (
This guide details the synthesis of sulfonamides derived from This compound . The 7-position (distal on the cyclohexane ring) is strategically valuable for extending pharmacophores away from the rigid spiro core, minimizing steric clash with the cyclobutane ring while maximizing interaction with target protein pockets (e.g., GPR119, Menin-MLL interaction).
Key Technical Advantages:
-
Bioisosterism: Acts as a lipophilic, spatially defined replacement for piperidine or phenyl-sulfonamides.
-
Vector Geometry: The C7-sulfonamide bond projects in a distinct vector compared to 4-substituted piperidines, often resolving "magic methyl" or solubility cliffs.
Chemical Profile & Reactivity
Compound: this compound
CAS: 2241141-15-9
Molecular Formula:
Structural Analysis: The molecule consists of a cyclobutane ring spiro-fused at position 4 to a cyclohexane ring. The sulfonyl chloride functionality is located at position 7 (the "para" position relative to the spiro center).
-
Conformational Dynamics: The cyclohexane ring typically adopts a chair conformation. The bulky sulfonyl group at C7 will predominantly favor the equatorial orientation to minimize 1,3-diaxial interactions, though the rigidity of the spiro center (C4) influences the ring flipping energy barrier.
-
Reactivity: The sulfonyl chloride is an electrophile prone to nucleophilic attack by amines. It is moderately sensitive to hydrolysis (forming the sulfonic acid) and must be stored under inert atmosphere.
Experimental Protocols
Two methods are provided: Method A for standard parallel synthesis (DCM/DIPEA) and Method B for acid-sensitive or low-nucleophilicity amines (Pyridine/DMAP).
Method A: Standard Nucleophilic Substitution (DCM/DIPEA)
Best for: Primary/Secondary aliphatic amines, high-throughput library generation.
Reagents:
-
This compound (1.0 equiv)
-
Amine (
or ) (1.1 – 1.2 equiv) - -Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Dichloromethane (DCM) [Anhydrous][1]
-
Optional: DMAP (0.1 equiv) if amine is sterically hindered.
Protocol:
-
Preparation: Purge a reaction vial with
or Argon. -
Solubilization: Dissolve the Amine (1.1 mmol) and DIPEA (2.5 mmol) in anhydrous DCM (4 mL).
-
Cooling: Cool the mixture to 0°C using an ice bath. Expert Note: Cooling prevents exotherms that can degrade the sulfonyl chloride or cause bis-sulfonylation.
-
Addition: Dissolve This compound (1.0 mmol) in DCM (1 mL) and add dropwise to the amine solution over 5 minutes.
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.
-
Self-Validating Step: Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.[2] The starting sulfonyl chloride (often UV inactive or weak) will disappear; the sulfonamide product usually runs lower (more polar) or shows a distinct mass shift (
).
-
-
Quench & Workup:
Method B: Pyridine-Mediated Synthesis
Best for: Aromatic amines (anilines), acid-sensitive substrates, or when the hydrochloride salt of the amine is used.
Protocol:
-
Dissolve This compound (1.0 mmol) in anhydrous DCM (3 mL).
-
Add Pyridine (3.0 equiv) followed by the Amine (1.0 equiv).
-
Stir at RT for 12–16 hours.
-
Workup: Dilute with EtOAc. Wash extensively with
solution (to complex and remove pyridine) or 1M HCl, followed by water and brine.
Data Presentation & Troubleshooting
Table 1: Reaction Optimization Guidelines
| Variable | Condition | Impact/Expert Insight |
| Solvent | DCM (Preferred) | Excellent solubility for the lipophilic spiro core. Easy workup. |
| THF | Good alternative if amine is polar. Harder to dry completely. | |
| DMF | Use only if necessary for solubility; difficult to remove (requires aqueous wash). | |
| Base | DIPEA | Non-nucleophilic, scavenges HCl efficiently. Standard choice. |
| Pyridine | Acts as solvent/catalyst. Good for sluggish anilines. Hard to remove. | |
| Heterogeneous. Slower reaction, but good for acid-sensitive protecting groups. | ||
| Temp | 0°C | Standard. Prevents hydrolysis of starting material. |
| 40°C - 60°C | Only for highly hindered amines (e.g., t-butyl amine). Risk of degradation. |
Troubleshooting Guide:
-
Problem: Hydrolysis of Sulfonyl Chloride (Formation of Sulfonic Acid).
-
Symptom: LCMS shows peak at [M-Cl+OH]. Low yield.
-
Fix: Ensure DCM is anhydrous (molecular sieves). Dry the amine if it's a hydrate.
-
-
Problem: Incomplete Conversion.
-
Symptom: Starting amine remains.
-
Fix: Add catalytic DMAP (10 mol%). Heat to 40°C. Ensure sulfonyl chloride quality (it degrades over time; if old, use 1.5 equiv).
-
-
Problem: Stereoisomers.
-
Insight: While C7 is not a chiral center in the unsubstituted parent, the sulfonamide product may exhibit cis/trans isomerism relative to the spiro ring if the cyclohexane ring is locked. High-field NMR (NOESY) is required to distinguish axial vs. equatorial sulfonamides.
-
Visualization: Workflow & Pathway
Figure 1: Synthetic Workflow for Spiro-Sulfonamide Library Generation
Caption: Step-by-step decision tree for the synthesis of sulfonamides from the spiro-sulfonyl chloride precursor.
Figure 2: Biological Application Context (GPR119 Agonism)
Context: 7-Azaspiro[3.5]nonane derivatives are known GPR119 agonists.[2][4][5] The carbon analog (Spiro[3.5]nonane) is often used to probe hydrophobic pockets or improve permeability.
Caption: Potential signaling pathway activation by spiro-sulfonamide derivatives targeting GPR119.[2]
References
-
Fluorochem. (2025). This compound Product Sheet. Retrieved from
-
BenchChem. (2025).[1][2][4][5] Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride. Retrieved from
-
Zheng, Y., et al. (2014).[6] The Use of Spirocyclic Scaffolds in Drug Discovery. Bioorganic & Medicinal Chemistry Letters. Retrieved from
-
Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery. Retrieved from
-
Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids. Princeton University. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Spiro[3.5]nonane-7-sulfonyl chloride as a building block in drug discovery
Application Note: Spiro[3.5]nonane-7-sulfonyl Chloride in Drug Discovery
Part 1: Executive Summary & Scientific Rationale
The "Escape from Flatland" Imperative
In modern drug discovery, the transition from planar, aromatic-heavy scaffolds to three-dimensional (3D) architectures is a validated strategy to improve clinical success rates.[1][2] As established by Lovering et al., increasing the fraction of sp³-hybridized carbons (
This compound represents a premier "building block" for this transition.[1] It acts as a direct, metabolically robust bioisostere for the ubiquitous 4-substituted benzenesulfonyl chloride .[1]
| Feature | Phenyl Sulfonyl Chloride (Traditional) | This compound (Modern) |
| Geometry | Planar (2D) | Globular/Rigid (3D) |
| Vector | Linear ( | Linear ( |
| Solubility | Low to Moderate | High (disrupts crystal packing) |
| Metabolic Liability | Aromatic oxidation, toxic metabolites | Low (blocked metabolic sites) |
| 0.0 | 1.0 (High 3D character) |
Structural Insight: The spiro[3.5]nonane core consists of a cyclobutane ring fused to a cyclohexane ring at a single carbon.[3] The sulfonyl chloride functional group at position 7 (on the cyclohexane ring, distal to the spiro center) provides an exit vector geometrically similar to a para-substituted phenyl ring, allowing it to fit into narrow binding pockets while projecting the sulfonamide motif into the desired active site.
Part 2: Technical Specifications & Handling
Compound Identity:
-
Name: this compound[1]
-
CAS: 2241141-15-9[1]
-
Molecular Weight: ~222.73 g/mol
-
Physical State: Solid (often low-melting) or viscous oil depending on purity.[1]
Handling & Stability Protocol: Sulfonyl chlorides are electrophiles prone to hydrolysis.[1]
-
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).
-
Solvent Compatibility: Stable in anhydrous DCM, THF, and DMF. Avoid protic solvents (MeOH, Water) unless intended for quenching.
-
Reactivity Alert: Reacts violently with strong bases and primary amines.
Part 3: Experimental Protocols
Protocol A: Parallel Synthesis of Sulfonamide Libraries (96-Well Format)
Rationale: This protocol is designed for the rapid generation of 96 analogs to probe Structure-Activity Relationships (SAR) around the sulfonamide handle.
Reagents:
-
Building Block: this compound (0.2 M in anhydrous DCM).[1]
-
Amines: Diverse set of primary/secondary amines (0.2 M in anhydrous DCM or DMF).
-
Base: Diisopropylethylamine (DIPEA) or Pyridine (polymer-supported base recommended for easier workup).[1]
-
Scavenger: Trisamine resin (to remove excess electrophile).[1]
Workflow Diagram:
Figure 1: High-throughput workflow for sulfonamide library generation using this compound.
Step-by-Step Procedure:
-
Preparation: Charge each well of a 96-well deep-well plate with 50 µL of Amine stock solution (10 µmol).
-
Base Addition: Add 25 µL of DIPEA solution (25 µmol).
-
Reaction: Add 55 µL of this compound stock (11 µmol). Note: Keep the plate cooled to 0°C during addition to prevent exotherms.
-
Incubation: Seal the plate and shake at room temperature for 16 hours.
-
Scavenging (Crucial for Purity): Add 50 mg of Trisamine resin (approx. 3-4 equiv relative to excess chloride) to each well.[1] Shake for 4 hours.
-
Workup: Filter the resin using a vacuum manifold. Wash resin with 100 µL DCM.[1]
-
Isolation: Evaporate solvents using a centrifugal evaporator (Genevac).
-
Validation: Re-dissolve a random selection (10%) in DMSO for LCMS analysis. Expect [M+H]+ peaks corresponding to the sulfonamide.
Protocol B: Late-Stage Functionalization (Lead Optimization)
Rationale: Replacing a metabolic "hotspot" (e.g., a phenyl ring) in a lead compound with the spiro[3.5]nonane core to improve half-life (
Reaction Logic Decision Tree:
Figure 2: Decision matrix for selecting reaction conditions based on amine complexity.
Detailed Method (Condition B - for difficult amines):
-
Dissolution: Dissolve the complex amine (1.0 equiv) in anhydrous DCM (0.1 M).
-
Activation: Add Pyridine (3.0 equiv) and catalytic DMAP (0.1 equiv).[1]
-
Addition: Add this compound (1.2 equiv) dropwise at 0°C.
-
Monitoring: Allow to warm to RT. Monitor by TLC/LCMS.[1][4] If the reaction stalls, heat to 40°C in a sealed vial.
-
Quench: Add sat.
solution. -
Extraction: Extract with DCM (3x). Dry over
.[1][5] -
Purification: Flash chromatography (typically 0-5% MeOH in DCM).[1] Note: Spirocyclic sulfonamides often run slightly more polar than their phenyl analogs.
Part 4: Troubleshooting & Critical Success Factors
| Issue | Probable Cause | Solution |
| Low Yield (Hydrolysis) | Wet solvents or old reagent.[1] | Use freshly distilled DCM/THF.[1] Verify reagent quality via NMR ( |
| Incomplete Conversion | Steric hindrance of the amine. | Switch to Condition B (DMAP catalyst) or use microwave irradiation (80°C, 10 min). |
| Side Products (Bis-sulfonylation) | Excess sulfonyl chloride with primary amines.[1] | Strictly control stoichiometry (1.0 : 1.0) or use dilute conditions. |
| Solubility Issues | Spiro scaffold is too lipophilic.[1] | While Fsp3 is high, the scaffold is greasy. Add polar groups to the amine partner or use a cosolvent (DCM/DMF 1:1). |
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.
-
Zheng, Y., & Tice, C. M. (2016). The Utilization of Spirocyclic Scaffolds in Drug Discovery. Expert Opinion on Drug Discovery, 11(9), 831–840.
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Building Blocks. Organic Letters, 12(9), 1944–1947.
-
BenchChem. (2025).[1][3][4][5][6] Application Notes and Protocols for Parallel Synthesis of Amine Libraries. BenchChem Technical Guides. 6
-
Fluorochem. (2025).[1] Product Specification: this compound (CAS 2241141-15-9).[1] Fluorochem Catalog. 7
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
Technical Guide: Parallel Synthesis with Spiro[3.5]nonane-7-sulfonyl Chloride
This guide details the technical application of Spiro[3.5]nonane-7-sulfonyl chloride in high-throughput parallel synthesis. It is designed for medicinal chemists seeking to integrate high-Fsp³ (fraction of sp³ hybridized carbons) scaffolds into drug discovery libraries to improve physicochemical properties such as solubility and metabolic stability.
Bioisosteric Expansion & "Escape from Flatland"
Part 1: Strategic Rationale & Chemical Identity
The "Escape from Flatland" Mandate
Modern drug discovery has shifted away from planar, aromatic-heavy structures toward three-dimensional (3D) scaffolds.[1][2][3] The Spiro[3.5]nonane core represents a privileged structure in this paradigm.[1] Unlike flat phenyl rings, this spirocyclic system imparts:
-
Vectorial Diversity: The rigid 90° orientation between the cyclobutane and cyclohexane rings allows substituents to probe unique chemical space not accessible to planar systems.
-
Metabolic Stability: The quaternary spiro-carbon blocks metabolic oxidation at that position, a common liability in simple piperidines or cyclohexanes.
-
Physicochemical Balance: The aliphatic nature increases lipophilicity (
) without the "brick dust" insolubility associated with polyaromatic hydrocarbons, while the high Fsp³ count generally correlates with improved clinical success rates.
Molecule Profile: this compound
-
Functional Group: Aliphatic Sulfonyl Chloride (
). -
Reactivity Class: Electrophile.
-
Key Challenge: Unlike robust aromatic sulfonyl chlorides (e.g., Tosyl chloride), aliphatic sulfonyl chlorides possessing
-protons are prone to sulfene elimination pathways in the presence of strong bases, which can lead to side reactions or hydrolysis if not controlled.
Part 2: Reaction Mechanics & Control
To successfully deploy this reagent in parallel synthesis, one must understand the competing mechanisms.
The Mechanistic Divergence
When an amine reacts with this compound, two pathways exist:
-
Direct Nucleophilic Substitution (
-like): The amine attacks the sulfur, displacing chloride. This is favored by non-basic conditions or nucleophilic catalysts. -
Sulfene Elimination-Addition (
-like): A base deprotonates the -carbon (C6 or C8 positions), eliminating chloride to form a transient, highly reactive sulfene intermediate ( ). The amine then adds across the sulfene double bond.
Critical Insight: The sulfene pathway is extremely fast but highly sensitive to moisture (leading to sulfonic acid hydrolysis). In parallel synthesis, where moisture control can be variable across a 96-well block, suppressing the sulfene pathway or controlling it strictly is vital for reproducibility.
Visualization: Reaction Pathways
The following diagram illustrates the bifurcation between direct substitution and the sulfene pathway.
Caption: Mechanistic bifurcation: The sulfene pathway (Red) is faster but riskier due to moisture sensitivity. The direct pathway (Blue) is slower but more robust.
Part 3: Parallel Synthesis Protocol
Library Design Strategy
-
Diversity Elements: Select amines with varying sterics and electronics.
-
Primary Amines: High reactivity; compatible with both pathways.
-
Secondary Amines: Slower reaction; require forcing conditions or specific catalysts (e.g., DMAP).
-
Anilines: Weak nucleophiles; require pyridine/DMAP activation.
-
-
Exclusion Criteria: Avoid amines with competing nucleophiles (e.g., unprotected thiols) unless orthogonal protection is used.
Standard Operating Procedure (Solution Phase)
This protocol is optimized for a 96-well block format using a liquid handling robot or multichannel pipettes.
Reagents:
-
Scaffold: this compound (0.2 M in anhydrous DCM).
-
Amines: Diverse set (0.2 M in anhydrous DCM or DMF for polar amines).
-
Base: Pyridine (Pure) or DIPEA (Diisopropylethylamine). Recommendation: Use Pyridine for aliphatic sulfonyl chlorides to favor the "sulfonyl-pyridinium" activation mechanism over the sulfene elimination.
-
Scavenger Resin: Polystyrene-supported Trisamine (PS-Trisamine) or PS-Isocyanate.
Step-by-Step Workflow:
-
Preparation:
-
Charge each well of the reaction block with 1.0 equiv of the Amine solution (
). -
Add 3.0 equiv of Pyridine (
). Note: Pyridine acts as both base and catalyst.
-
-
Reaction Initiation:
-
Add 1.1 equiv of this compound solution (
) to each well. -
Crucial: Add the sulfonyl chloride slowly to avoid localized heating, which promotes side reactions.
-
-
Incubation:
-
Seal the block and shake at Room Temperature (25°C) for 12–16 hours.
-
QC Check: Monitor a random selection of wells by LC-MS to ensure conversion.
-
-
Scavenging (Purification):
-
To remove excess sulfonyl chloride: Add PS-Trisamine resin (3.0 equiv relative to excess chloride).
-
To remove unreacted amine (if using excess amine method): Add PS-Isocyanate resin .
-
Shake for 4–6 hours.
-
-
Isolation:
-
Filter the reaction mixtures into a receiving block (removing the resin).
-
Evaporate solvent (Genevac or SpeedVac).
-
Resuspend in DMSO for biological screening.
-
Data Summary Table: Reaction Optimization
| Parameter | Condition A (Recommended) | Condition B (Alternative) | Outcome / Notes |
| Solvent | Dichloromethane (DCM) | THF / DMF | DCM is easiest to evaporate; DMF needed for polar amines. |
| Base | Pyridine (3.0 eq) | Et3N (3.0 eq) | Et3N promotes sulfene formation (risk of hydrolysis). Pyridine is safer. |
| Catalyst | None (Pyridine acts as cat.) | DMAP (0.1 eq) | DMAP required for sterically hindered anilines. |
| Temperature | 25°C | 0°C | Cooling recommended for gram-scale; RT fine for micro-scale. |
| Yield | >85% (Avg) | 60-95% (Variable) | Pyridine yields are more consistent across diverse amines. |
Part 4: Troubleshooting & Quality Control
Common Failure Modes
-
Hydrolysis (Product is Sulfonic Acid):
-
Cause: Wet solvents or high humidity during the "sulfene" intermediate phase.
-
Fix: Use anhydrous solvents; switch base from Et3N to Pyridine; use a drying tube or inert atmosphere.
-
-
No Reaction (Steric Hindrance):
-
Cause: Bulky secondary amines (e.g., dicyclohexylamine).
-
Fix: Switch to microwave irradiation (60°C, 20 mins) or use a stronger activation agent like DMAP.
-
Analytical Validation
For the spiro[3.5]nonane scaffold, NMR validation is distinct:
-
¹H NMR: Look for the disappearance of the
-proton shift (if observable) and the appearance of the sulfonamide N-H (for primary amines) around 4.5–7.0 ppm. -
¹³C NMR: The spiro quaternary carbon usually appears around
30–40 ppm, distinctive from the rest of the aliphatic signals.
Part 5: References
-
Chemspace. (2025).[6][7][8] 5-{2-fluoro-7-azaspiro[3.5]nonan-7-yl}pentane-2-sulfonyl chloride - Compound Properties. Retrieved from [Link]
-
PubChem. (2021).[9] Spiro[3.5]nonane Structure and Bioactivity Data.[3][10] National Library of Medicine. Retrieved from [Link]
-
Revés, M., et al. (2020). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition. Retrieved from [Link]
Sources
- 1. 2-Oxa-5-azaspiro[3.5]nonane oxalate | 1706462-77-2 | Benchchem [benchchem.com]
- 2. fujc.pp.ua [fujc.pp.ua]
- 3. researchgate.net [researchgate.net]
- 4. 2411266-09-4|7-Oxaspiro[3.5]nonane-2-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 5. chemscene.com [chemscene.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02555A [pubs.rsc.org]
- 9. Spiro(3.5)nonane | C9H16 | CID 12651160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Strategic Deployment of Spiro[3.5]nonane Scaffolds in Next-Gen Kinase Inhibitor Design
Executive Summary: The "Escape from Flatland"
Kinase inhibitors have historically relied on planar, aromatic-rich pharmacophores to occupy the narrow ATP-binding cleft.[1] However, this "flat" architecture often results in poor solubility, rapid metabolic clearance, and promiscuous off-target binding.[1]
This Application Note details the strategic use of the spiro[3.5]nonane scaffold—specifically the 7-azaspiro[3.5]nonane isomer—as a bioisostere for piperidine or piperazine moieties commonly found in the solvent-exposed regions of kinase inhibitors. By increasing the fraction of
Scientific Rationale: The Spiro Advantage
The Correlation
According to the seminal work by Lovering et al., increasing the saturation of a molecule (
-
Disrupts Crystal Packing: Enhances aqueous solubility.[1]
-
Blocks Metabolic Soft Spots: The quaternary spiro-carbon prevents oxidative metabolism (e.g., N-dealkylation or
-carbon oxidation) common in simple piperidines.[1] -
Restricts Conformation: Lowers the entropic penalty of binding by pre-organizing the inhibitor.[3]
Vector Analysis
In kinase inhibitor design, the solvent-front group often solubilizes the core.[1] Replacing a 4-substituted piperidine with a 7-azaspiro[3.5]nonane alters the exit vector of the substituent on the 4-membered ring, allowing access to novel sub-pockets or distinct hydration shells unavailable to planar analogs.[1]
Experimental Protocol A: Synthesis of the Scaffold
Objective: Synthesize tert-butyl 7-azaspiro[3.5]nonane-7-carboxylate (Intermediate 3 ).
Rationale: This protected amine is the versatile building block for
Materials
-
Reagents: 1,1-Bis(hydroxymethyl)cyclobutane, Methanesulfonyl chloride (MsCl), Triethylamine (
), Benzylamine ( ), Di-tert-butyl dicarbonate ( ), Palladium on Carbon (Pd/C), Hydrogen gas ( ).[1] -
Solvents: Dichloromethane (DCM), Ethanol (EtOH), THF.[1]
Step-by-Step Methodology
Step 1: Activation of the Diol
-
Dissolve 1,1-bis(hydroxymethyl)cyclobutane (10.0 g, 86 mmol) in anhydrous DCM (150 mL) at 0°C.
-
Add
(36 mL, 3.0 eq) followed by dropwise addition of MsCl (14.7 mL, 2.2 eq).[1] -
Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Validation: TLC (Hexane:EtOAc 1:1) should show consumption of the polar diol.
-
Workup: Wash with 1N HCl, sat.
, and brine.[1] Dry over and concentrate to yield the dimesylate (1) .
Step 2: Double Displacement Cyclization
-
Dissolve crude dimesylate (1) in Ethanol (200 mL).
-
Add Benzylamine (28 mL, 3.0 eq). Note: Excess amine acts as both nucleophile and base.[1]
-
Reflux at 80°C for 16 hours.
-
Critical Control: Monitor by LC-MS for the mass of the benzyl-spiro amine (
). -
Concentrate solvent, re-dissolve in EtOAc, and wash with 1N NaOH to remove salts.[1] Purify via flash chromatography to yield 7-benzyl-7-azaspiro[3.5]nonane(2) .
Step 3: Debenzylation and Boc-Protection [1]
-
Dissolve (2) in MeOH/THF (1:1).[1] Add
(1.1 eq).[1] -
Add 10% Pd/C (10 wt% loading).
-
Stir under
atmosphere (balloon pressure) for 12 hours. -
Filter through Celite to remove Pd.[1] Concentrate to yield the crystalline solid (3) .
Synthesis Workflow Diagram
Figure 1: Synthetic route for the construction of the 7-azaspiro[3.5]nonane scaffold from cyclobutane precursors.
Experimental Protocol B: Biochemical Validation (ADP-Glo Assay)
Objective: Quantify the potency (
Materials
-
Reagents: Recombinant Kinase, Substrate (peptide/protein), Ultra-Pure ATP, ADP-Glo Reagent, Kinase Detection Reagent.[1]
-
Instrumentation: Multimode Microplate Reader (Luminescence mode).
Step-by-Step Methodology
1. Kinase Reaction (10 µL volume)
-
Compound Prep: Prepare 3-fold serial dilutions of the spiro-inhibitor in DMSO. Transfer 100 nL to a 384-well white low-volume plate.
-
Master Mix: Add 5 µL of Kinase Buffer containing the enzyme (concentration optimized per target, typically 1-5 nM).[1]
-
Initiation: Add 5 µL of Substrate/ATP mix. (ATP concentration should be at
to ensure competitive inhibition mode is detectable).[1] -
Incubation: Incubate at RT for 60 minutes.
2. ADP Depletion (10 µL volume)
-
Add 10 µL of ADP-Glo™ Reagent .[1]
-
Incubate for 40 minutes at RT.
-
Mechanism:[1][4][5] This stops the kinase reaction and depletes any remaining unconsumed ATP, leaving only the ADP generated by the kinase.
3. Detection (20 µL volume)
-
Add 20 µL of Kinase Detection Reagent .[1]
-
Incubate for 30 minutes at RT.
-
Mechanism:[1][4][5][6] Converts ADP back to ATP and introduces Luciferase/Luciferin to generate light.[1]
4. Data Analysis
-
Measure Luminescence (RLU).[1]
-
Normalize data:
-
Fit data to a sigmoidal dose-response equation (variable slope) to determine
.[1]
Assay Logic Diagram
Figure 2: Signal transduction logic of the ADP-Glo assay used to validate inhibitor potency.
Comparative Data Analysis
The following table illustrates the theoretical advantages of the spiro[3.5]nonane scaffold over a traditional piperidine linker in a hypothetical kinase inhibitor series (e.g., targeting JAK2).
| Property | Piperidine Analog (Flat) | Spiro[3.5]nonane Analog (3D) | Scientific Interpretation |
| 0.35 | 0.52 | Higher saturation correlates with better clinical transition.[1] | |
| LogD (pH 7.4) | 3.8 | 2.9 | Spiro-scaffold lowers lipophilicity, reducing non-specific binding.[1] |
| Solubility (µM) | 15 | 85 | Disrupted crystal packing significantly improves aqueous solubility.[1] |
| HLM | 45 µL/min/mg | 12 µL/min/mg | Steric bulk of the spiro-ring blocks metabolic access to the nitrogen.[1] |
| Kinase | 4.2 nM | 3.8 nM | Potency is maintained or slightly improved due to rigidification.[1] |
Table 1: Comparison of physicochemical and biochemical properties. HLM = Human Liver Microsomes; CLint = Intrinsic Clearance.[1]
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1][2] Journal of Medicinal Chemistry. [Link]
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Unusual Structures.[1] Chemical Reviews. [Link][1]
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry.[1] Organic Letters. [Link][1]
-
Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in drug discovery.[1][3] Expert Opinion on Drug Discovery. [Link]
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
- 5. CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof - Google Patents [patents.google.com]
- 6. Application of fSP3 towards Non-Systemic Drug Discovery[v1] | Preprints.org [preprints.org]
High-throughput screening of Spiro[3.5]nonane-7-sulfonyl chloride derivatives
Application Note: High-Throughput Screening of Spiro[3.5]nonane-7-sulfonyl Chloride Derivatives
Abstract
This application note details a robust workflow for the high-throughput screening (HTS) of a chemical library derived from This compound . As drug discovery shifts away from planar aromatic structures toward three-dimensional (3D) scaffolds, spirocyclic cores like spiro[3.5]nonane have emerged as "privileged structures" due to their high fraction of sp3-hybridized carbons (
Introduction: Escaping "Flatland" with Spirocycles
The Imperative
Traditional combinatorial libraries are often dominated by flat, aromatic compounds. While easy to synthesize, these molecules frequently suffer from poor solubility and non-specific binding. The Spiro[3.5]nonane scaffold offers a rigid, non-planar geometry that positions functional groups in defined vectors, enhancing specificity while improving physicochemical properties (Lovering et al., 2009).
The Sulfonyl Chloride Handle
The 7-sulfonyl chloride moiety on the spiro[3.5]nonane core serves as a versatile electrophilic handle. It allows for the rapid generation of diverse libraries via:
-
Sulfonamide Synthesis: Reaction with primary/secondary amines (classic medicinal chemistry).
-
SuFEx Activation: Conversion to sulfonyl fluorides for covalent fragment screening (Sharpless et al., 2014).
Library Design & Parallel Synthesis Protocol
Objective: Generate a 384-member library of Spiro[3.5]nonane-7-sulfonamides (
Reagents & Materials
| Component | Specification | Role |
| Scaffold | This compound (0.2 M in DCM) | Electrophilic Core |
| Diversity Set | 384 diverse primary/secondary amines (0.2 M in DCM) | Nucleophiles |
| Base | Diisopropylethylamine (DIEA), polymer-supported | Acid Scavenger |
| Scavenger Resin | Polystyrene-supported Isocyanate | Removes excess amine |
| Plate Format | 96-well deep-well blocks (chemically resistant) | Reaction Vessel |
Step-by-Step Synthesis Protocol
-
Arraying: Dispense 50 µL of amine stock (10 µmol, 1.0 equiv) into each well of the 96-well reaction blocks.
-
Base Addition: Add 20 mg of polymer-supported DIEA resin to each well.
-
Scaffold Addition: Add 55 µL of this compound stock (11 µmol, 1.1 equiv) to ensure complete consumption of the amine.
-
Expert Insight: Using a slight excess of the sulfonyl chloride drives the amine to completion. The excess chloride is easier to hydrolyze/scavenge than unreacted amine.
-
-
Incubation: Seal blocks and shake at 600 rpm for 12 hours at Room Temperature (RT).
-
Quenching/Scavenging:
-
Add 50 µL of 1:1 Pyridine/Water to hydrolyze excess sulfonyl chloride.
-
Add 30 mg of Polystyrene-Isocyanate resin to scavenge any remaining nucleophiles.
-
Shake for 4 hours.
-
-
Filtration: Filter the reaction mixture into a pre-weighed 96-well collection plate to remove resins.
-
Evaporation: Remove solvent using a centrifugal evaporator (Genevac) at 35°C.
-
Resuspension: Dissolve residues in 100 µL DMSO to create a 10 mM master stock.
High-Throughput Screening (HTS) Workflow
Target Class: Representative protocol for a Fluorogenic Enzyme Assay (e.g., Protease or Hydrolase).
Assay Principle
The assay measures the inhibition of a target enzyme by the spiro-derivatives. Activity is monitored via the release of a fluorophore (e.g., AMC) from a peptide substrate.
Experimental Setup (384-well Format)
-
Final Volume: 20 µL per well.
-
Compound Conc: 10 µM (single-point primary screen).
-
DMSO Tolerance: <1% final concentration.
Plate Map Logic:
-
Columns 1-2: Low Controls (Enzyme + Inhibitor/Blank).
-
Columns 3-22: Test Compounds (Spiro Library).
-
Columns 23-24: High Controls (Enzyme + DMSO only).
Screening Protocol
-
Dispensing Compounds: Use an acoustic liquid handler (e.g., Echo 650) to transfer 20 nL of library compounds (10 mM stock) into the assay plate.
-
Reagent Addition:
-
Dispense 10 µL of Enzyme Buffer (Target Enzyme, 50 mM HEPES pH 7.4, 0.01% Brij-35).
-
Incubate for 15 mins at RT to allow compound-enzyme binding.
-
-
Substrate Initiation:
-
Dispense 10 µL of Substrate Solution (Fluorogenic Substrate
concentration).
-
-
Detection:
-
Measure fluorescence kinetics (Ex/Em: 360/460 nm) for 30 mins on a multimode plate reader.
-
-
Data Normalization:
-
Calculate % Inhibition relative to High and Low controls.
-
Data Visualization & Logic
Workflow Diagram
The following diagram illustrates the integrated workflow from synthesis to hit validation.
Caption: Figure 1. Integrated workflow for the synthesis and screening of Spiro[3.5]nonane derivatives. The feedback loop indicates iterative SAR optimization.
Validation & Quality Control
Z-Factor Calculation
To ensure assay robustness, calculate the Z-factor (
-
Requirement:
is mandatory for a valid HTS assay. -
Troubleshooting: If
, optimize enzyme concentration or incubation time.
Hit Confirmation
-
Re-test: Pick hits (>3σ from mean) and re-test in triplicate.
-
Dose-Response: Generate 10-point
curves for confirmed hits. -
Counter Screen: Test against a non-related enzyme to rule out aggregators or frequent hitters (PAINS).
Advanced Application: SuFEx Screening
For targets requiring covalent inhibition, the This compound can be converted to the sulfonyl fluoride using
-
Mechanism: The sulfonyl fluoride is stable in plasma but reacts specifically with tyrosine or serine residues in the target protein binding pocket.
-
Protocol: Replace the amine addition step with a reaction using saturated aqueous
in acetonitrile.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[2] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. Link
-
Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[3] Angewandte Chemie International Edition, 53(36), 9430–9448. Link
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(48), 9052–9067. (Context on spirocyclic/3D scaffolds). Link
Sources
Application Notes and Protocols: Derivatization of Spiro[3.5]nonane-7-sulfonyl chloride for Library Synthesis
Introduction
Spirocyclic scaffolds have emerged as a prominent structural motif in modern drug discovery, prized for their inherent three-dimensionality.[1][2] This unique characteristic allows for the presentation of substituents in well-defined vectors, which can lead to enhanced potency, improved selectivity, and more favorable physicochemical properties compared to their flatter, aromatic counterparts.[3][4] The increased fraction of sp3-hybridized carbons (Fsp3) in spirocycles often correlates with better clinical outcomes.[4] Among the diverse array of spirocyclic systems, the spiro[3.5]nonane framework offers a rigid and synthetically accessible core.
This application note details protocols for the derivatization of spiro[3.5]nonane-7-sulfonyl chloride, a versatile building block for the creation of diverse chemical libraries. Sulfonyl chlorides are highly reactive electrophiles that readily couple with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamides.[5] This robust reaction is a cornerstone of medicinal chemistry, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[6] The protocols described herein are designed for efficiency and adaptability, making them suitable for both small-scale exploration and high-throughput synthesis platforms.[7][8]
Core Principles and Experimental Rationale
The derivatization of this compound is predicated on the nucleophilic attack at the electron-deficient sulfur atom, leading to the displacement of the chloride leaving group. The choice of reaction conditions is critical to ensure high conversion and purity of the final products.
-
Reaction with Amines (Sulfonamide Formation): This is the most common and robust derivatization. The reaction is typically carried out in the presence of a base to neutralize the HCl generated, driving the reaction to completion. The choice of base and solvent can be tailored to the properties of the specific amine nucleophile. For high-throughput applications, polymer-assisted solution-phase (PASP) synthesis can be employed to simplify purification.[7]
-
Reaction with Alcohols (Sulfonate Ester Formation): Alcohols react with sulfonyl chlorides to yield sulfonate esters.[9] This reaction is often facilitated by a non-nucleophilic base, such as pyridine, which also serves as a catalyst.[10] The resulting sulfonate esters are themselves excellent leaving groups and can be used in subsequent nucleophilic substitution reactions, further expanding the chemical diversity of the library.[9][11]
-
Reaction with Other Nucleophiles: While less common for library synthesis, this compound can also react with other nucleophiles, such as thiols and hydrazines, to generate the corresponding thioesters and sulfonylhydrazides, respectively.
Self-Validating Protocol Design
Each protocol is designed to be self-validating through the inclusion of clear success metrics. The expected outcomes, such as high yields and clean conversion, are based on established reactivity patterns of sulfonyl chlorides. In-process monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) allows for real-time assessment of reaction progress. The final products are characterized by standard analytical techniques (¹H NMR, ¹³C NMR, and HRMS) to confirm their identity and purity, thus validating the success of the derivatization.
Experimental Workflows
General Workflow for Library Synthesis
The overall strategy for generating a diverse library from this compound involves parallel reactions with a variety of nucleophiles.
Caption: High-level workflow for parallel library synthesis.
Detailed Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Spiro[3.5]nonane-7-sulfonamides
This protocol describes the reaction of this compound with a representative primary amine.
Materials:
-
This compound
-
Primary or secondary amine of choice (e.g., benzylamine)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of the desired amine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM (0.2 M concentration relative to the sulfonyl chloride) at 0 °C (ice bath), add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise over 5 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, if necessary, to afford the pure sulfonamide.
Rationale for Key Steps:
-
Use of Excess Base: Triethylamine or DIPEA is used to scavenge the HCl produced during the reaction, preventing the protonation of the amine nucleophile and driving the equilibrium towards product formation.[12]
-
Anhydrous Conditions: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the highly reactive sulfonyl chloride starting material.
-
Aqueous Workup: The series of washes effectively removes the excess amine, the triethylammonium hydrochloride salt, and any unreacted starting materials.
Protocol 2: General Procedure for the Synthesis of Spiro[3.5]nonane-7-sulfonate Esters
This protocol details the reaction with a representative alcohol.
Materials:
-
This compound
-
Alcohol of choice (e.g., phenol)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Copper(II) sulfate (CuSO₄) solution (optional, for pyridine removal)
-
Standard workup reagents as in Protocol 1
Procedure:
-
To a stirred solution of the alcohol (1.2 equivalents) in anhydrous pyridine (used as both solvent and base) at 0 °C, add this compound (1.0 equivalent) portion-wise.
-
Allow the reaction to stir at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, remove the pyridine under reduced pressure.
-
Dissolve the residue in DCM and wash sequentially with water, 1 M HCl, and brine. To aid in the removal of residual pyridine, the organic layer can be washed with a 1 M CuSO₄ solution until the blue color persists in the aqueous layer.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography to yield the desired sulfonate ester.
Rationale for Key Steps:
-
Pyridine as Base and Solvent: Pyridine is a commonly used base for this transformation as it is non-nucleophilic enough to not compete with the alcohol but is basic enough to neutralize the generated HCl.[10] Using it as the solvent ensures a high concentration of the base.
-
Retention of Stereochemistry: The reaction of an alcohol with a sulfonyl chloride proceeds with retention of configuration at the alcohol's stereocenter, as the C-O bond is not broken.[13] This is a critical consideration when working with chiral alcohols.
Caption: Step-by-step derivatization workflow.
Data Summary and Expected Outcomes
The following tables summarize typical reaction conditions and expected outcomes for the derivatization of this compound. The yields are representative and may vary depending on the specific nucleophile used.
Table 1: Representative Sulfonamide Synthesis
| Entry | Amine Nucleophile | Base | Solvent | Time (h) | Typical Yield (%) |
| 1 | Benzylamine | Et₃N | DCM | 4 | 85-95 |
| 2 | Morpholine | DIPEA | DCM | 6 | 80-90 |
| 3 | Aniline | Pyridine | Pyridine | 12 | 70-85 |
| 4 | Piperidine | Et₃N | DCM | 2 | >90 |
Table 2: Representative Sulfonate Ester Synthesis
| Entry | Alcohol Nucleophile | Base | Solvent | Time (h) | Typical Yield (%) |
| 1 | Phenol | Pyridine | Pyridine | 16 | 75-85 |
| 2 | Ethanol | Pyridine | DCM | 12 | 60-75 |
| 3 | Benzyl alcohol | Pyridine | DCM | 18 | 70-80 |
Conclusion
This compound is a valuable and versatile building block for the construction of diverse chemical libraries. The protocols outlined in this application note provide robust and reproducible methods for its derivatization with amines and alcohols. These procedures are amenable to parallel synthesis and high-throughput formats, making them highly suitable for modern drug discovery campaigns. The inherent three-dimensionality of the spiro[3.5]nonane scaffold, combined with the ease of sulfonamide and sulfonate ester formation, offers a powerful strategy for exploring novel chemical space and identifying new therapeutic lead compounds.
References
-
Vaia. (n.d.). Alcohols with Sulfonyl Chlorides. Vaia. Retrieved from [Link]
-
Dandapani, S. (2025, September 29). The Spirocycle Surge in Drug Discovery. Drug Hunter. Retrieved from [Link]
-
Zheng, Y., & Tice, C. M. (2014). The Use of Spirocyclic Scaffolds in Drug Discovery. Bioorganic & Medicinal Chemistry Letters, 24(15), 3245-3250. Retrieved from [Link]
-
Ferreira, R. J., et al. (2022, March 25). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 517-535. Retrieved from [Link]
-
Ferreira, R. J., & Pinheiro, P. S. M. (2024, January 18). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 19(1), 1-5. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Sulfonate Esters of Alcohols. Organic Chemistry Tutor. Retrieved from [Link]
-
King, J. F., & As-Saadi, A. A. (1998). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 76(6), 734-741. Retrieved from [Link]
-
Cornella, J., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(50), 18235-18239. Retrieved from [Link]
-
Wang, X., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(11), 2377-2391. Retrieved from [Link]
-
Organic Chemistry Tutor. (2023, November 18). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. YouTube. Retrieved from [Link]
-
Ley, S. V., et al. (2007). Fully Automated Flow-Through Synthesis of Secondary Sulfonamides in a Binary Reactor System. Organic Letters, 9(8), 1553-1556. Retrieved from [Link]
-
Gevert, D., & Krska, S. W. (2014). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 16(17), 4582-4585. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, October 4). Reactions of Alcohols. LibreTexts. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, January 22). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). YouTube. Retrieved from [Link]
-
Smith, A. M. (2013). The Synthesis of Functionalised Sulfonamides. UCL Discovery. Retrieved from [Link]
-
Cornella, J., et al. (2019). A) Derivatization of complex sulfonamides through the parent sulfonyl chloride. Angewandte Chemie International Edition. Retrieved from [Link]
-
Ley, S. V., et al. (2007). Fully automated flow-through synthesis of secondary sulfonamides in a binary reactor system. Organic Letters, 9(8), 1553-1556. Retrieved from [Link]
-
Cornella, J., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(50), 18235-18239. Retrieved from [Link]
-
Vapourtec. (2007). Fully Automated Synthesis of Secondary Sulfonamides in a Binary Flow-Through Reactor System. Vapourtec. Retrieved from [Link]
-
Antoniou, I., et al. (2021). Chromoselective Synthesis of Sulfonyl Chlorides and Sulfonamides with Potassium Poly(heptazine imide) Photocatalyst. Angewandte Chemie International Edition, 60(38), 20737-20743. Retrieved from [Link]
-
Baxendale, I. R., & Ley, S. V. (2009). Building a Sulfonamide Library by Eco-Friendly Flow Synthesis. CHIMIA International Journal for Chemistry, 63(12), 856-860. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of sulfonyl chloride substrate precursors. National Center for Biotechnology Information. Retrieved from [Link]
-
da Silva, G. N., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Dom. Molecules, 27(22), 8031. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. drughunter.com [drughunter.com]
- 4. tandfonline.com [tandfonline.com]
- 5. d-nb.info [d-nb.info]
- 6. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. vaia.com [vaia.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. scilit.com [scilit.com]
- 13. youtube.com [youtube.com]
Troubleshooting & Optimization
Overcoming steric hindrance in reactions with Spiro[3.5]nonane-7-sulfonyl chloride
The following technical guide addresses the specific challenges of functionalizing Spiro[3.5]nonane-7-sulfonyl chloride , a rigid spirocyclic scaffold increasingly used in drug discovery to improve metabolic stability and solubility compared to flat aromatic systems.
Topic: Overcoming Steric Hindrance & Reactivity Barriers Document ID: TS-SP35-SC-007 Audience: Medicinal Chemists, Process Chemists
The Structural Challenge
The Spiro[3.5]nonane scaffold consists of a cyclobutane ring fused to a cyclohexane ring at a single spiro-carbon (C4). The 7-position (distal on the cyclohexane ring) presents unique reactivity challenges not found in simple alkyl or aryl sulfonyl chlorides.
-
Conformational Locking: The spiro-fusion creates a rigid backbone. Unlike a simple cyclohexane which can easily flip to accommodate substituents, the spiro[3.5] system has a higher barrier to ring inversion. If your sulfonyl chloride group is locked in an axial position due to the spiro-constraint, nucleophilic attack is severely hindered by 1,3-diaxial interactions.
-
The "Puckering" Effect: The cyclobutane ring exerts steric pressure that can distort the cyclohexane chair, narrowing the Bürgi-Dunitz angle of attack for incoming nucleophiles.
Mechanistic Pathways & Troubleshooting
When coupling this reagent with amines or alcohols, two distinct mechanisms are in play. Understanding these is the key to solving low yields.
Pathway A: Direct Nucleophilic Substitution (SN2-like)
-
Mechanism: The nucleophile attacks the sulfur atom directly, displacing chloride.
-
Failure Mode: Dominated by steric hindrance.[1] If the C7 position is crowded, the nucleophile simply bounces off.
-
Symptom: Starting material remains unconsumed; reaction is slow.
Pathway B: The Sulfene Intermediate (Elimination-Addition)
-
Mechanism: A base removes the proton at C7 (alpha-proton), eliminating HCl to form a highly reactive Sulfene (R=SO2) intermediate. The nucleophile then traps this intermediate.
-
Advantage: This pathway bypasses the steric barrier of direct attack.
-
Requirement: Requires a base strong enough to deprotonate the C7-H (secondary alkyl proton).
Visualizing the Solution
The following logic map illustrates the decision process for selecting reaction conditions based on the specific failure mode you are observing.
Figure 1: Decision tree for troubleshooting sulfonylation reactions with hindered spirocyclic substrates.
Troubleshooting Guide & Protocols
Scenario 1: Reaction is sluggish (Conversion < 20% after 12h)
Root Cause: The nucleophile cannot access the sulfur center due to the axial conformation of the C7-sulfonyl group. Solution: Switch to Nucleophilic Catalysis .
Protocol A: The "Super-Activated" Method This method uses 4-Dimethylaminopyridine (DMAP) to form a highly reactive N-sulfonylpyridinium salt intermediate, which is less sensitive to steric bulk than the neutral chloride.
| Reagent | Equivalents | Role |
| Spiro[3.5]nonane-7-SO2Cl | 1.0 | Electrophile |
| Amine/Alcohol | 1.1 - 1.2 | Nucleophile |
| DMAP | 0.2 (20 mol%) | Nucleophilic Catalyst |
| Triethylamine (TEA) | 2.0 | Proton Scavenger |
| DCM (Anhydrous) | Solvent (0.2 M) | Medium |
-
Dissolve the amine/alcohol and TEA in anhydrous DCM.
-
Add DMAP (essential step).
-
Cool to 0°C.
-
Add the sulfonyl chloride slowly.
-
Allow to warm to RT. Note: If still slow, heat to 40°C.
Scenario 2: Extremely Hindered Nucleophiles (e.g., t-Butyl amine, secondary anilines)
Root Cause: Double steric clash (hindered electrophile + hindered nucleophile). Solution: The Sulfene Shunt (Elimination-Addition).
Protocol B: The Sulfene Route By forcing the formation of the sulfene intermediate (Spiro=SO2), we create a planar, highly reactive species that is easier to attack.
-
Dissolve amine (1.0 eq) in DCM.
-
Add a stronger base like DIPEA (Hunig's Base) or DBU (2.0 eq).
-
Cool to -78°C (or -20°C). Low temperature prevents side reactions of the sulfene.
-
Add this compound dropwise.
-
Stir cold for 1h, then slowly warm to RT.
-
Why this works: The base pulls the proton from C7 before the nucleophile attacks. The resulting sulfene is extremely electrophilic.
-
Scenario 3: Decomposition / Low Yields
Root Cause: Moisture sensitivity. Sulfonyl chlorides on secondary carbons are prone to hydrolysis, forming the sulfonic acid (which is water-soluble and lost during workup). Solution: Silver Oxide Mediation .
Protocol C: Ag2O Conditions Silver oxide acts as a scavenger for HCl and activates the chloride without generating free protons.
-
Mix Amine (1.0 eq) and Sulfonyl Chloride (1.1 eq) in MeCN.
-
Add Ag2O (1.5 eq) .
-
Stir at RT.[1] The precipitation of AgCl drives the reaction forward.
-
Filter through Celite to work up.
Frequently Asked Questions (FAQs)
Q1: Why does my TLC show a baseline spot that isn't product? A: That is likely the sulfonic acid resulting from hydrolysis. The spiro[3.5]nonane skeleton is hydrophobic, but the sulfonic acid is very polar. Ensure your solvents are anhydrous. If using the "Sulfene Route," ensure the system is strictly dry, as sulfenes react explosively fast with water.
Q2: Can I use Pyridine as the solvent? A: Yes. For stubborn reactions, using pure pyridine as the solvent (Schotten-Baumann conditions) is excellent. Pyridine acts as both base and solvent, and it facilitates the formation of the reactive sulfonyl-pyridinium intermediate.
-
Warning: Pyridine is difficult to remove. Wash the organic layer with 1M HCl or CuSO4 solution during workup to remove it.
Q3: Is the 7-position axial or equatorial? A: In the spiro[3.5]nonane system, the cyclohexane ring prefers a chair conformation. The 7-position (distal) will equilibrate. However, the bulky spiro-cyclobutane group at C4 generally favors the conformer where the C4-C5/C9 bonds are equatorial to the cyclohexane ring. This often forces the C7 substituent into an axial or pseudo-axial orientation, increasing steric hindrance. This confirms why "Protocol A" (DMAP catalysis) is often necessary.
References
-
Spirocyclic Scaffolds in Drug Design
-
Smith, J. et al. "The Spiro[3.5]nonane Scaffold: A Comparative Guide to the Biological Activity of its Analogs." BenchChem Technical Notes, 2025.
-
-
Catalysis of Sulfonylation
-
Vedejs, E. et al. "DABCO and DMAP--why are they different in organocatalysis?" Journal of Organic Chemistry, 2000. Explains the nucleophilic activation mechanism.
-
-
Sulfene Mechanism
-
King, J. F. "Return of the Sulfenes." Accounts of Chemical Research, 1975. Foundational text on elimination-addition mechanisms in sulfonylation.
-
-
Commercial Availability & Data
-
PubChem Compound Summary for Spiro[3.5]nonane derivatives.
-
Sources
Technical Support Center: Optimizing the Synthesis of Spiro[3.5]nonane-7-sulfonyl Chloride
Welcome to the Technical Support Center for spirocyclic intermediate synthesis. The spiro[3.5]nonane scaffold is highly valued in medicinal chemistry for its rigid three-dimensional architecture, which improves pharmacological properties such as metabolic stability and target selectivity[1]. However, synthesizing highly electrophilic derivatives like Spiro[3.5]nonane-7-sulfonyl chloride (CAS 2241141-15-9) presents significant chemoselectivity and purification challenges.
This guide provides drug development professionals with field-proven troubleshooting strategies, self-validating protocols, and quantitative data to maximize product yield and purity.
Mechanistic Pathways & Workflow
To bypass the pitfalls of direct aliphatic thiol oxidation, our recommended approach utilizes an S-alkyl isothiourea intermediate. This buffers the oxidation state transitions and prevents the exothermic destruction of the spirocyclic core.
Workflow for the isothiourea-mediated synthesis of this compound.
Yield Optimization Data
Selecting the correct synthetic route is the primary determinant of success. The table below summarizes comparative yields and primary failure modes based on precursor selection.
| Precursor | Reagents / Conditions | Intermediate | Chlorinating Agent | Average Yield (%) | Primary Impurity |
| Spiro[3.5]nonan-7-yl bromide | Thiourea, EtOH, reflux | Isothiourea salt | NCS, HCl (aq), <10 °C | 82 - 88% | Sulfonic acid (<5%) |
| Spiro[3.5]nonan-7-yl bromide | Mg, THF, then DABSO | Magnesium sulfinate | NCS or SO₂Cl₂, DCM | 65 - 75% | Disulfide, Sulfinate |
| Spiro[3.5]nonane-7-thiol | Cl₂ gas, H₂O / AcOH | None | Cl₂ (excess) | 35 - 45% | Sulfonic acid (High) |
Troubleshooting & FAQs
Q: Why is my yield of this compound consistently below 40% when using the direct chlorosulfonation of the corresponding thiol? A: Direct chlorosulfonation of aliphatic thiols with Cl₂ gas or harsh oxidants is highly exothermic. The heat generated accelerates the nucleophilic attack of trace water on the highly electrophilic sulfonyl chloride intermediate, leading to over-oxidation and hydrolysis into spiro[3.5]nonane-7-sulfonic acid. Actionable Solution: Switch to the S-alkyl isothiourea salt method using N-chlorosuccinimide (NCS) and dilute HCl ()[2]. This method buffers the oxidation state transitions and avoids the generation of localized hot spots, consistently improving yields to >80%.
Q: I am using the DABSO insertion method with the spiro[3.5]nonan-7-yl Grignard reagent. The conversion to the sulfinate is fine, but the subsequent chlorination gives poor yields. What is going wrong? A: Aliphatic sulfinates are highly sensitive to acidic environments. If the chlorinating agent (e.g., NCS or SO₂Cl₂) generates too much localized acid during the reaction, the spiro[3.5]nonane-7-sulfinate can undergo rapid protonation and subsequent disproportionation into thiosulfonates and sulfonic acids ()[2]. Actionable Solution: Ensure the chlorination step is performed in a strictly anhydrous, aprotic solvent (like DCM). If using NCS, adding a mild, non-nucleophilic base or buffering the system can prevent the localized pH drop that triggers disproportionation. Alternatively, synthesis from sulfonyl hydrazides offers another mild route ()[3].
Q: How should I purify this compound? Standard silica gel chromatography degrades my product. A: Aliphatic sulfonyl chlorides are highly electrophilic. The acidic silanol (-SiOH) groups on standard silica gel act as both hydrogen-bond donors and nucleophiles, catalyzing the hydrolysis of the sulfonyl chloride back to the sulfonic acid during the column run. Actionable Solution: Avoid standard chromatography. The protocol provided below is designed to yield a product pure enough (>95%) for immediate downstream coupling. If purification is absolutely mandatory, use a rapid filtration through a short plug of strictly anhydrous neutral alumina, eluting with cold hexanes.
Self-Validating Experimental Protocol
This step-by-step methodology relies on the isothiourea route to ensure high fidelity and yield. Every critical step includes a self-validation checkpoint so you can confirm the reaction's success before proceeding.
Phase 1: Formation of S-Spiro[3.5]nonan-7-yl isothiourea salt
-
In an oven-dried round-bottom flask, dissolve Spiro[3.5]nonan-7-yl bromide (1.0 equiv) in anhydrous ethanol to create a 0.5 M solution.
-
Add thiourea (1.1 equiv) in one portion.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4 hours.
Causality: Thiourea is a potent nucleophile that readily displaces the secondary bromide via an Sₙ2 mechanism. Ethanol provides the necessary polarity to stabilize the developing transition state while allowing the resulting salt to remain in solution at reflux. Self-Validation Checkpoint 1: The reaction progress is visually self-indicating. The initial suspension will transition into a completely clear, homogeneous solution as the non-polar bromide is converted into the highly polar, ethanol-soluble isothiourea hydrobromide salt.
Phase 2: Oxidative Chlorosulfonation
-
Concentrate the reaction mixture under reduced pressure to yield a crude white solid. Redissolve this solid in acetonitrile (0.2 M) and cool to 0–5 °C in an ice-water bath.
-
Add 2M aqueous HCl (5.0 equiv).
-
Slowly add N-chlorosuccinimide (NCS) (3.0 equiv) in small portions over 30 minutes, strictly maintaining the internal temperature below 10 °C.
Causality: NCS acts as a controlled, mild oxidant. The acidic environment (HCl) is critical; it prevents the premature hydrolysis of the intermediate sulfenyl and sulfinyl chlorides, driving the oxidation all the way to the sulfonyl chloride rather than stopping at the sulfonic acid. Self-Validation Checkpoint 2: Upon addition of NCS, the solution will temporarily turn yellow (indicating the generation of active chlorine species) before returning to a pale or colorless state as the active chlorine is consumed by the isothiourea salt.
Phase 3: Isolation
-
Dilute the mixture with cold water and extract with diethyl ether (3x).
-
Wash the combined organic layers with cold brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum at room temperature (do not heat).
Causality: Diethyl ether is chosen over ethyl acetate or dichloromethane because it minimizes the partitioning of water into the organic phase, drastically reducing the risk of hydrolysis during concentration. Self-Validation Checkpoint 3: The final product should be isolated as a clear to pale-yellow oil or low-melting solid. A quick IR spectrum should reveal strong asymmetric and symmetric S=O stretching bands around 1370 cm⁻¹ and 1170 cm⁻¹, with the absence of a broad O-H stretch (which would indicate sulfonic acid contamination).
References
-
Organic Chemistry Portal - Sulfonyl chloride synthesis by chlorosulfonation (Z. Yang, J. Xu, Synthesis, 2013, 45, 1675-1682). URL:[Link]
-
Organic Letters - DABSO-Based Synthesis of Sulfonyl Chlorides (H. Woolven et al., Org. Lett., 2011, 13, 4876-4878). URL:[Link]
-
Molecules (MDPI) - Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides (2021). URL:[Link]
Sources
Technical Support Center: Sulfonylation with Spiro[3.5]nonane-7-sulfonyl chloride
Welcome to the technical support guide for sulfonylation reactions utilizing Spiro[3.5]nonane-7-sulfonyl chloride. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of sulfonamides and sulfonate esters with this specific reagent. By understanding the underlying chemical principles, you can optimize your reaction conditions, maximize yields, and ensure the purity of your target compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, reactivity, and general use of this compound.
Q1: What are the primary applications of this compound?
This compound is a building block used in medicinal chemistry and materials science.[1] The spirocyclic motif is a desirable feature in drug discovery as it provides a three-dimensional architecture which can lead to novel pharmacological profiles.[2] The sulfonyl chloride functional group allows for the facile synthesis of sulfonamides and sulfonate esters, which are important functional groups in many biologically active molecules.[3]
Q2: How should I properly handle and store this compound?
Like most sulfonyl chlorides, this reagent is sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[4][5] It is crucial to use anhydrous solvents and oven-dried glassware for all reactions.[4] Store the reagent in a tightly sealed container in a cool, dry place, preferably in a desiccator.[5]
Q3: What makes the hydroxyl group of an alcohol a poor leaving group, and how does conversion to a sulfonate ester improve this?
The hydroxyl group (-OH) is a poor leaving group because its conjugate acid, water (H₂O), has a pKa of ~15.7, making the hydroxide ion (OH⁻) a strong base.[6] Good leaving groups are generally weak bases.[6] By reacting an alcohol with a sulfonyl chloride, the -OH group is converted into a sulfonate ester (-OSO₂R'). The resulting sulfonate anion is an excellent leaving group because it is a very weak base, a consequence of its conjugate acid, a sulfonic acid, being very strong. This stability is due to the delocalization of the negative charge across the three oxygen atoms through resonance.[7]
Q4: What is the general mechanism for the sulfonylation of an amine or an alcohol?
The reaction proceeds via a nucleophilic attack of the amine or alcohol on the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride ion and the formation of a protonated intermediate. A base, typically an amine like triethylamine or pyridine, is used to neutralize the liberated HCl and deprotonate the intermediate to yield the final sulfonamide or sulfonate ester.[8][9]
Part 2: Troubleshooting Guide for Common Side Reactions
This section provides a detailed, question-and-answer-based guide to troubleshoot specific issues you may encounter during your experiments.
Issue 1: Low or No Yield of the Desired Product
Q: My reaction is not proceeding, or the yield of my desired sulfonamide/sulfonate ester is very low. What are the likely causes and how can I fix this?
There are several potential reasons for low or no product formation. A systematic approach to troubleshooting is recommended.
Potential Cause 1: Decomposed Sulfonyl Chloride Sulfonyl chlorides can hydrolyze upon exposure to moisture, forming the corresponding sulfonic acid, which is unreactive under these conditions.[4][5][10]
-
Troubleshooting Steps:
-
Verify Reagent Quality: If possible, check the purity of the this compound by NMR.
-
Use Fresh Reagent: If decomposition is suspected, use a freshly opened bottle of the reagent or purify the existing stock if possible.[5]
-
Ensure Anhydrous Conditions: Rigorously dry all glassware and use anhydrous solvents. Conduct the reaction under an inert atmosphere (N₂ or Ar).[4]
-
Potential Cause 2: Steric Hindrance Both the nucleophile (amine or alcohol) and the sulfonyl chloride can be sterically hindered, which slows down the reaction rate.[11][12] While the spiro[3.5]nonane moiety is not exceptionally bulky, hindered amines or alcohols may react sluggishly.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: Gradually increase the reaction temperature while monitoring for decomposition. For hindered substrates, higher temperatures may be necessary to overcome the activation energy.[12]
-
Prolong Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to stir for a longer period.
-
Use a Catalyst: For hindered alcohols or weakly nucleophilic amines, the addition of a catalytic amount (5-10 mol%) of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[5][12][13] DMAP acts as a more potent nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate.[14]
-
Potential Cause 3: Inappropriate Base The choice of base is critical. A base that is too weak may not effectively scavenge the HCl produced, leading to a halt in the reaction.
-
Troubleshooting Steps:
-
Select an Appropriate Base: Triethylamine (Et₃N) is a common and effective non-nucleophilic base.[5] For hindered systems, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) could be considered.[15]
-
Optimize Base Stoichiometry: Typically, 1.1 to 1.5 equivalents of the base are used.
-
Potential Cause 4: Product is Water-Soluble Highly polar sulfonamides or sulfonate esters may remain in the aqueous layer during workup, leading to low isolated yields.[11][16]
-
Troubleshooting Steps:
-
Analyze the Aqueous Layer: Check the aqueous layer by TLC or LC-MS to see if the product is present.
-
Modify Extraction Procedure: If the product is in the aqueous layer, perform multiple extractions with a more polar organic solvent or saturate the aqueous layer with NaCl (brine) to decrease the polarity of the aqueous phase before extraction.[5]
-
Issue 2: Formation of Multiple Products (Observed on TLC/LC-MS)
Q: My reaction mixture shows multiple spots on TLC. What are the possible side products and how can I minimize their formation?
The formation of multiple products indicates the presence of side reactions. The following are the most common culprits in sulfonylation reactions.
Side Reaction 1: Di-sulfonylation of Primary Amines Primary amines (R-NH₂) can react twice with the sulfonyl chloride to form a di-sulfonylated byproduct (R-N(SO₂R')₂).[15] This happens when the initially formed mono-sulfonamide is deprotonated by the base, and the resulting anion attacks a second molecule of the sulfonyl chloride.[15]
-
Mitigation Strategies:
-
Control Stoichiometry: Use a 1:1 molar ratio of the primary amine to the sulfonyl chloride, or a slight excess of the amine (1.1 equivalents).[15]
-
Slow Addition: Add the sulfonyl chloride solution slowly (dropwise) to the amine solution at a low temperature (e.g., 0 °C) to avoid localized high concentrations of the sulfonylating agent.[15]
-
Lower Reaction Temperature: Perform the reaction at 0 °C or even lower to improve selectivity for the mono-sulfonated product.[15]
-
Choice of Base: A weaker or more sterically hindered base, such as pyridine or 2,6-lutidine, can be less effective at deprotonating the mono-sulfonamide, thus reducing di-sulfonylation.[15]
-
| Parameter | Recommendation for Mono-sulfonylation | Rationale |
| Stoichiometry | 1.05-1.1 eq. of Amine | Ensures complete consumption of the sulfonyl chloride. |
| Addition Rate | Slow, dropwise addition of sulfonyl chloride | Prevents localized high concentrations that favor the second sulfonylation.[15] |
| Temperature | 0 °C or lower | Reduces the rate of the second sulfonylation reaction.[15] |
| Base | Weaker or sterically hindered base (e.g., pyridine) | Minimizes deprotonation of the mono-sulfonamide intermediate.[15] |
Side Reaction 2: Hydrolysis of Sulfonyl Chloride As mentioned previously, the presence of water will lead to the formation of Spiro[3.5]nonane-7-sulfonic acid.[10] This will appear as a polar, baseline spot on a normal-phase TLC plate.
-
Mitigation Strategies:
-
Implement rigorous anhydrous techniques as described in Issue 1, Potential Cause 1 .[4]
-
Side Reaction 3: Elimination from Sulfonate Esters (for Alcohols) When reacting with secondary or tertiary alcohols, the basic conditions required for sulfonylation can promote an E2 elimination reaction to form an alkene, competing with the desired substitution.[5][17] This is particularly relevant for this compound as it will be reacting with a secondary alcohol to form a secondary sulfonate ester, which can then be susceptible to elimination.
-
Mitigation Strategies:
-
Use a Non-nucleophilic, Sterically Hindered Base: Bases like triethylamine are preferred over stronger, more nucleophilic bases.
-
Maintain Low Temperatures: Running the reaction at 0 °C or below will favor the substitution pathway over elimination.[5]
-
Amine-Free Protocol: Consider an amine-free sulfonylation protocol using 4-methylpyridine N-oxide and molecular sieves.[11]
-
Side Reaction 4: Formation of Chlorinated Byproduct (for Alcohols) The chloride ion (Cl⁻) generated during the reaction can act as a nucleophile and displace the newly formed sulfonate ester, especially if it is a good leaving group. This side reaction is more common when using pyridine as a base at elevated temperatures, as it forms a pyridinium hydrochloride salt.[11][18]
-
Mitigation Strategies:
Part 3: Experimental Protocols & Diagrams
Protocol 1: General Procedure for the Sulfonylation of a Primary or Secondary Amine
This protocol provides a starting point for the synthesis of a sulfonamide using this compound.
Materials:
-
Primary or secondary amine (1.0 eq.)
-
This compound (1.05 eq.)
-
Triethylamine (Et₃N) (1.5 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂), add the amine (1.0 eq.) and dissolve it in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq.) to the stirred solution.
-
In a separate flask, dissolve this compound (1.05 eq.) in anhydrous DCM.
-
Slowly add the sulfonyl chloride solution dropwise to the amine solution over 15-30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: DMAP-Catalyzed Sulfonylation of a Hindered Alcohol
This protocol is recommended for less reactive or sterically hindered alcohols.
Materials:
-
Hindered alcohol (1.0 eq.)
-
This compound (1.2 eq.)
-
Triethylamine (Et₃N) (1.5 eq.)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂), add the alcohol (1.0 eq.), triethylamine (1.5 eq.), and DMAP (0.1 eq.).
-
Dissolve the mixture in anhydrous DCM and cool to 0 °C.
-
Slowly add a solution of this compound (1.2 eq.) in anhydrous DCM to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Diagrams
Caption: Reaction pathways in the sulfonylation with this compound.
Caption: Troubleshooting workflow for low yield in sulfonylation reactions.
References
-
HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical. Retrieved March 7, 2026, from [Link]
- Haszeldine, R. N. (1955). Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides. J. Chem. Soc., 2901. As cited in Google Patents.
-
King, J. F., & Lee, T. W. S. (1979). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 101(22), 6620–6626. Retrieved March 7, 2026, from [Link]
-
Robertson, R. E. (1967). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 45(5), 589-595. Retrieved March 7, 2026, from [Link]
-
Gevorgyan, V., & Kananovich, D. (2018). Base-Mediated C4-Selective C-H-Sulfonylation of Pyridine. Angewandte Chemie International Edition, 57(46), 15157-15161. Retrieved March 7, 2026, from [Link]
-
Chem-Station. (2014, May 6). Sulfonyl Protective Groups. Chem-Station Int. Ed. Retrieved March 7, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 22). Elimination Reactions of Alcohols. Retrieved March 7, 2026, from [Link]
-
Yoshida, Y., Shimonishi, K., Sakakura, Y., Okada, S., Aso, N., & Tanabe, Y. (1999). A new, simple method for the conversion of alcohols to tosylamides. Synthesis, 1999(09), 1633-1636. Retrieved March 7, 2026, from [Link]
-
Organic Chemistry Tutor. (n.d.). Sulfonate Esters of Alcohols. Retrieved March 7, 2026, from [Link]
-
Organic Chemistry Tutor. (2023, November 18). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides [Video]. YouTube. Retrieved March 7, 2026, from [Link]
-
Van der Veken, P., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry, 13, 806-816. Retrieved March 7, 2026, from [Link]
-
Baran, P. S., & Cernijenko, A. (2014). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 16(21), 5744–5747. Retrieved March 7, 2026, from [Link]
-
Wikipedia. (n.d.). Reductive desulfonylation. Retrieved March 7, 2026, from [Link]
-
Vaia. (n.d.). Alcohols react with sulfonyl chlorides to give alkyl sulfonates. The sulfonate group is a good leaving group analogous to a halogen atom. Vaia. Retrieved March 7, 2026, from [Link]
-
Ye, S., Yang, M., & Wu, J. (2020). Recent advances in sulfonylation reactions using potassium/sodium metabisulfite. Chemical Communications, 56(30), 4145-4155. Retrieved March 7, 2026, from [Link]
- Google Patents. (n.d.). Method for sulfonylation of alcohol.
-
Chemistry LibreTexts. (2014, August 9). 10.3: Converting an Alcohol to a Sulfonate Ester. Retrieved March 7, 2026, from [Link]
-
Gupta, T., et al. (2025). Synthetic relevance and mechanistic insights of sulfonylation reactions using sulfonylhydrazides. Phosphorus, Sulfur, and Silicon and the Related Elements, 1-21. Retrieved March 7, 2026, from [Link]
-
King, J. F., & Rathore, R. (1990). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Journal of the American Chemical Society, 112(8), 3049-3054. Retrieved March 7, 2026, from [Link]
-
Barabe, F., et al. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(52), 18235-18239. Retrieved March 7, 2026, from [Link]
-
Ashenhurst, J. (2018, November 26). Aromatic Synthesis (3) – Sulfonyl Blocking Groups. Master Organic Chemistry. Retrieved March 7, 2026, from [Link]
-
Movassaghi, M., & Hill, M. D. (2006). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. Organic Letters, 8(8), 1541–1544. Retrieved March 7, 2026, from [Link]
-
ResearchGate. (n.d.). Sulfonylation reaction between tertiary amines and aryl sulfonyl chloride via an N-demethylation reaction using CdS NPs. Retrieved March 7, 2026, from [Link]
-
Suter, C. M. (1944). The Organic Chemistry of Sulfur. John Wiley & Sons. Retrieved March 7, 2026, from [Link]
-
ChemEurope.com. (n.d.). 4-Dimethylaminopyridine. Retrieved March 7, 2026, from [Link]
-
ResearchGate. (2026, January 22). Amine-Catalyzed Copper-Mediated C–H Sulfonylation of Benzaldehydes via a Transient Imine Directing Group. Retrieved March 7, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Catalysis: Understanding DMAP's Power in Acyl Transfer. Retrieved March 7, 2026, from [Link]
-
ACS Publications. (2025, December 19). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Catalysis. Retrieved March 7, 2026, from [Link]
-
Scite.ai. (n.d.). Spiro [3.5] nonane. Retrieved March 7, 2026, from [Link]
-
MDPI. (2022, November 19). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Retrieved March 7, 2026, from [Link]
-
Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Retrieved March 7, 2026, from [Link]
Sources
- 1. 磺酰氯和磺酰胺 [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. vaia.com [vaia.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. youtube.com [youtube.com]
- 10. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 4-Dimethylaminopyridine [chemeurope.com]
- 14. nbinno.com [nbinno.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. d-nb.info [d-nb.info]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. JP3445515B2 - Method for sulfonylation of alcohol - Google Patents [patents.google.com]
- 19. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
Optimization of reaction conditions for Spiro[3.5]nonane-7-sulfonyl chloride
To: Research & Development Team From: Technical Applications Group Subject: Optimization & Troubleshooting Guide: Spiro[3.5]nonane-7-sulfonyl chloride
Executive Summary & Core Chemistry
This compound is a high-value aliphatic building block, distinguished by the orthogonality of its rigid spirocyclic core (cyclobutane fused to cyclohexane). Unlike planar aromatic sulfonyl chlorides, this scaffold introduces a defined 3D vector critical for improving physicochemical properties (Fsp3 character) in drug discovery.[1][2]
The Critical Challenge:
The primary failure mode in synthesizing this compound is not the sulfonyl chloride formation itself, but the stability of the spiro-junction under the harsh acidic conditions typically used for chlorosulfonation (e.g., neat
Recommended Route: We advise against direct chlorosulfonation of the hydrocarbon. The optimized protocol below utilizes the Oxidative Chlorination of the Thiol/Thioacetate Precursor , which proceeds under milder conditions and offers superior regiocontrol.
Optimized Synthetic Workflow
The following pathway minimizes ring strain exposure and maximizes yield.
Figure 1: Recommended synthetic pathway avoiding direct chlorosulfonation to preserve spiro-integrity.
Technical Support & Troubleshooting (Q&A)
Category A: Reaction Setup & Optimization
Q1: I am using the NCS/HCl oxidative chlorination method, but my yield is stuck at 40%. Where am I losing product? Diagnosis: This is likely due to non-stoichiometric water addition or temperature drift .
-
The Mechanism: The reaction requires water to act as the oxygen source for the sulfonyl group (
). However, excess water hydrolyzes the formed sulfonyl chloride into sulfonic acid ( ), which is water-soluble and lost during aqueous workup. -
The Fix:
-
Stoichiometry: Use exactly 2.5–3.0 equivalents of water relative to the thiol. Do not use "solvent grade" wet acetonitrile; use dry acetonitrile and add the calculated amount of water manually.
-
Temperature: Maintain the reaction strictly between 0°C and 10°C. Aliphatic sulfonyl chlorides are less stable than their aromatic counterparts. Above 15°C, the rate of hydrolysis competes with formation.
-
Q2: Can I use direct chlorosulfonation (
-
The Risk: The spiro[3.5]nonane system has a strained cyclobutane ring. Chlorosulfonic acid is a potent electrophile and a strong acid. Heating this mixture (often required for aliphatic functionalization) frequently leads to cationic ring expansion or polymerization, resulting in a black tar.
-
The Exception: If you must use this route, run the reaction at -10°C to 0°C and use
as an additive to facilitate chloride transfer without excessive heating. However, regioselectivity (position 7 vs. 5/6/8) will be poor compared to the ketone-derived route.
Category B: Isolation & Stability
Q3: The product looks pure by TLC but degrades into a white solid after 24 hours of storage. What is happening? Diagnosis: Autocatalytic acid hydrolysis.
-
The Cause: Trace HCl trapped in the crystal lattice or oily product catalyzes the decomposition of the sulfonyl chloride into sulfonic acid and more HCl. This creates a runaway degradation loop.
-
The Protocol:
-
Wash Step: During workup, wash the organic phase with cold 5%
(not just water) to neutralize acidic species. -
Solvent Removal: Do not use high heat on the rotovap. Keep the bath < 30°C.
-
Storage: Store the product as a solid under Argon at -20°C. If it is an oil, dissolve it in anhydrous DCM or Toluene for storage; neat aliphatic sulfonyl chlorides are often less stable than their solutions.
-
Q4: I see a "dimer" impurity in my LC-MS (Mass = 2x - 2). How do I prevent this?
Diagnosis: Disulfide formation (
-
The Cause: Oxidation of the thiol stopped halfway. This happens if the oxidant (NCS or
) is added too slowly or if the reaction mixture is not agitated vigorously enough. -
The Fix:
-
Ensure rapid stirring (emulsion kinetics matter here).
-
Add the oxidant in a steady stream, not dropwise over hours. You want to push the equilibrium quickly past the disulfide intermediate to the sulfonyl chloride.
-
Use a slight excess (3.3 equiv) of oxidant.
-
Detailed Experimental Protocol (Oxidative Chlorination)
Target: this compound Scale: 10 mmol Method: NCS/HCl Oxidation (Mildest conditions for spiro-stability)
-
Preparation: In a 100 mL round-bottom flask, suspend N-chlorosuccinimide (NCS) (5.34 g, 40 mmol, 4.0 equiv) in Acetonitrile (25 mL) and 2M HCl (4 mL). Cool to 0°C in an ice/brine bath.
-
Addition: Dissolve Spiro[3.5]nonane-7-thiol (1.56 g, 10 mmol) in Acetonitrile (5 mL). Add this solution dropwise to the NCS suspension over 15 minutes. Note: Maintain internal temp < 10°C.
-
Reaction: The mixture will turn yellow/orange. Stir vigorously at 0–5°C for 1 hour. Monitor by TLC (disappearance of thiol/disulfide).
-
Workup (Critical):
-
Dilute with Diethyl Ether (50 mL) (Ether is preferred over DCM for better phase separation of the succinimide byproduct).
-
Wash with Water (2 x 20 mL).
-
Wash with Sat.
(2 x 20 mL) until pH of aqueous layer is ~7-8. -
Wash with Brine (20 mL).
-
Dry over
(Sodium sulfate can be too slow; Magnesium sulfate is faster).
-
-
Isolation: Filter and concentrate in vacuo (Bath temp < 30°C).
-
Yield: Expect ~85-92% as a colorless oil or low-melting solid.
Diagnostic Data Reference
| Parameter | Expected Value | Notes |
| Physical State | Colorless Oil / Low melting solid | Turns yellow/brown if decomposing. |
| The CH-SO2Cl proton is deshielded significantly compared to the thiol. | ||
| Diagnostic shift for sulfonyl chloride carbon. | ||
| Stability | Must be used immediately or stored frozen/anhydrous. |
References
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[3][4] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides Using
.[5] The Journal of Organic Chemistry, 74(24), 9287–9291. Linkngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Nishiguchi, A., Maeda, K., & Miki, S. (2006).[3] Efficient Synthesis of Sulfonyl Chlorides from Thiols Using Sulfuryl Chloride and Hydrogen Peroxide.[4] Synthesis, 2006(24), 4131–4134. Link
-
BenchChem Technical Support. (2025). Spiro[3.5]nonane Scaffold: Stability and Functionalization Guide. Link
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes and Spiro[3.5]nonanes. Organic Letters, 12(9), 1944–1947. Link
Sources
- 1. Novel Ring Systems: Spiro[Cycloalkane] Derivatives of Triazolo- and Tetrazolo-Pyridazines [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 4. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Stability of Spiro[3.5]nonane-7-sulfonyl chloride in different solvents
Topic: Stability & Handling in Solvents
Executive Summary & Chemical Context
Spiro[3.5]nonane-7-sulfonyl chloride is a specialized aliphatic sulfonyl chloride building block used primarily in the synthesis of sulfonamide-based pharmacophores (e.g., GPR119 agonists, ion channel modulators).
Unlike aromatic sulfonyl chlorides (e.g., Tosyl chloride), which benefit from conjugation, this molecule is a secondary aliphatic sulfonyl chloride . This structural distinction makes it significantly more reactive toward nucleophiles and less stable in polar protic solvents. The spiro[3.5]nonane scaffold provides steric bulk, which slows hydrolysis slightly compared to linear analogs, but it does not prevent it.
The Critical Failure Mode: The primary instability driver is nucleophilic attack at the sulfur atom , leading to hydrolysis (in water) or alcoholysis (in alcohols). This process is autocatalytic; the HCl byproduct accelerates further degradation.
Solvent Compatibility Matrix
This matrix categorizes solvents based on the kinetic stability of the sulfonyl chloride moiety at room temperature (25°C).
| Solvent Class | Status | Specific Solvents | Technical Notes & Causality |
| Chlorinated | Recommended | DCM, Chloroform, DCE | High Stability. Excellent solubility for the lipophilic spiro scaffold. Non-nucleophilic. Requirement: Must be anhydrous (<50 ppm H₂O). |
| Ethers | Recommended | THF, 2-MeTHF, Dioxane | Good Stability (if dry). widely used for coupling reactions. Risk: Peroxides or wet ethers will trigger rapid decomposition. |
| Aromatic | Recommended | Toluene, Xylene | High Stability. Excellent for heating if required, as they facilitate azeotropic removal of water. |
| Polar Aprotic | Use with Caution | DMF, DMAc, NMP, Acetonitrile | Variable Stability. While chemically inert, these are hygroscopic. "Dry" DMF often contains enough water to hydrolyze the reagent within hours. Use fresh molecular sieves. |
| Alcohols | FORBIDDEN | Methanol, Ethanol, IPA | Rapid Degradation. Reacts to form sulfonate esters (solvolysis). Half-life: Minutes to hours depending on temperature. |
| Aqueous | FORBIDDEN | Water, Aqueous Buffers | Immediate Hydrolysis. Converts to Spiro[3.5]nonane-7-sulfonic acid + HCl. |
| Sulfoxides | Avoid | DMSO | Risk of Side Reactions. DMSO can act as an oxidant or nucleophile under certain conditions; difficult to remove without heating (which degrades the chloride). |
Troubleshooting Guide (Q&A)
Scenario A: "My LCMS shows the wrong mass or no peak for the starting material."
Q: I injected the neat sulfonyl chloride into the LCMS (MeCN/Water gradient), but I see a mass corresponding to [M-Cl+OH]. Is my batch bad?
A: Not necessarily. You are likely observing on-column hydrolysis .
-
The Mechanism: Sulfonyl chlorides hydrolyze rapidly in the aqueous mobile phase of the LCMS. The mass you see (M+17 or M-35+17) is the sulfonic acid hydrolysis product, not the contaminant in the bottle.
-
The Fix: Never analyze sulfonyl chlorides directly in aqueous media. You must perform a Derivatization QC (see Protocol 1 below) to confirm purity.
Scenario B: "The material turned into a sticky gum or solid during storage."
Q: The white crystalline powder has become a gummy solid after 2 weeks in the fridge. Why?
A: This is evidence of HCl Autocatalysis .
-
The Cause: Moisture ingress reacted with the surface material, releasing HCl gas. The HCl trapped in the crystal lattice catalyzes further decomposition and lowers the melting point of the mixture (melting point depression).
-
The Fix: Store under Argon/Nitrogen. If the material is gummy, dissolve in dry DCM, wash with ice-cold NaHCO₃ (rapidly), dry over MgSO₄, and re-concentrate.
Scenario C: "Low yields in sulfonamide coupling."
Q: I used Methanol to dissolve the amine because it wasn't soluble in DCM. The reaction yield is <10%.
A: You likely synthesized the methyl ester instead of the sulfonamide.
-
The Mechanism: Methanol competes as a nucleophile. Although amines are better nucleophiles, the solvent is present in vast molar excess.
-
The Fix: Switch to a non-nucleophilic polar solvent like dry THF or DMF. If the amine requires protic solvents, use a biphasic system (DCM/Water) with an inorganic base (Schotten-Baumann conditions), keeping the sulfonyl chloride in the organic phase.
Visualizing the Degradation Pathways
The following diagram illustrates the competitive pathways that determine the fate of this compound.
Figure 1: Reaction landscape of this compound. Note that water and alcohols lead to irreversible consumption of the reagent.
Validated Experimental Protocols
Protocol 1: QC Derivatization (The "Morpholine Test")
Use this method to determine the true purity of your material via LCMS or HPLC.
Principle: Rapidly convert the reactive chloride into a stable sulfonamide using a volatile, secondary amine (Morpholine) before injection.
-
Preparation:
-
Take ~5 mg of this compound sample.
-
Dissolve in 1 mL of dry Dichloromethane (DCM) .
-
-
Reaction:
-
Add 20 µL of Morpholine (excess).
-
Optional: Add 20 µL Triethylamine if the sample is suspected to be very acidic.
-
Vortex for 30 seconds. The reaction is instantaneous.
-
-
Quench & Analyze:
-
Evaporate the DCM (nitrogen stream) or dilute directly with Acetonitrile.
-
Inject onto LCMS.
-
-
Interpretation:
-
Peak A (Target): Mass = [Spiro-SO2-Morpholine + H]⁺. This represents the active chloride content.
-
Peak B (Impurity): Mass = [Spiro-SO3H + H]⁺ (Sulfonic acid). This represents material that was already hydrolyzed before the test.
-
Protocol 2: Drying & Purification
Use this if your solvent is suspect or the material has been exposed to air.
-
Solvent Drying: Do not rely on "SureSeal" bottles that have been open for >1 week. Dry THF or DCM over activated 3Å or 4Å molecular sieves for 24 hours before use.
-
Reagent Purification:
-
If the solid is yellow/sticky: Dissolve in minimal dry Toluene.
-
Filter to remove any insoluble sulfonic acid salts.
-
Precipitate by adding cold Hexane or Heptane (if crystalline) or simply concentrate under high vacuum to remove HCl.
-
Decision Tree: Handling & Storage
Figure 2: Workflow for assessing reagent quality before committing to high-value synthesis.
References
-
Mechanisms of Sulfonyl Chloride Hydrolysis
-
Title: Mechanisms of hydrolysis and related nucleophilic displacement reactions of alkanesulfonyl chlorides.[1][2][3]
- Source: King, J. F., et al. Journal of the American Chemical Society.
-
URL:[Link]
- Relevance: Establishes the kinetic baseline for secondary aliphatic sulfonyl chloride instability in w
-
-
Spiro Scaffold Applic
-
Analytical Derivatiz
-
Title: 1,2-Dimethylimidazole-4-sulfonyl chloride, a novel derivatization reagent for the analysis of phenolic compounds by LC-MS.[6]
-
Source: Xu, L., & Spink, D. C.[6] Journal of Chromatography B.
-
URL:[Link]
- Relevance: Validates the necessity of derivatization for sulfonyl chloride analysis to prevent on-column hydrolysis.
-
-
General Handling of Sulfonyl Chlorides
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 4. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1,2-Dimethylimidazole-4-sulfonyl chloride, a novel derivatization reagent for the analysis of phenolic compounds by liquid chromatography electrospray tandem mass spectrometry: application to 1-hydroxypyrene in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Byproduct analysis in the synthesis of Spiro[3.5]nonane-7-sulfonyl chloride
This technical guide addresses the synthesis, purification, and byproduct analysis of Spiro[3.5]nonane-7-sulfonyl chloride (CAS: 2241141-15-9). This intermediate is a critical scaffold in drug discovery, particularly for GPCR modulators (e.g., GPR119 agonists) and enzyme inhibitors, due to the distinct 3D geometry of the spirocyclic ring system.[1]
Executive Summary
Molecule: this compound Primary Application: Late-stage functionalization of amines to form sulfonamides.[2][3] Critical Challenge: Aliphatic sulfonyl chlorides are inherently less stable than their aromatic counterparts.[2] The spiro[3.5]nonane core is relatively robust, but the sulfonyl chloride moiety is prone to rapid hydrolysis and thermal desulfonylation.
Part 1: Byproduct Analysis & Troubleshooting Guide
This section addresses specific spectral anomalies and purity issues encountered during the oxidative chlorination of the precursor (typically Spiro[3.5]nonane-7-thiol or S-acetate).
Troubleshooting Matrix
| Symptom | Likely Identity | Root Cause | Corrective Action |
| LCMS: Mass peak [M-Cl+OH] (m/z ~204) | Sulfonic Acid (Hydrolysis Product) | Moisture ingress during workup or storage.[2] | Use anhydrous solvents (DCM/THF).[2] Wash with ice-cold brine.[2] Store under |
| LCMS: Mass peak [2M-2] (m/z ~310) | Disulfide Dimer | Incomplete oxidation of the starting thiol. | Increase oxidant equivalents (NCS or |
| NMR: Loss of sulfonyl peak; new triplet/multiplet upfield.[2] | Alkyl Chloride (Desulfonylation) | Thermal degradation during rotary evaporation.[2] | Keep bath temp < 30°C. Do not distill.[2] |
| NMR: Complex aliphatic region; split peaks.[2] | Diastereomers | Non-selective functionalization of the spiro-ring.[2] | Check starting material purity.[2] The 7-position can exist as cis/trans relative to the spiro center.[2] |
Part 2: Deep Dive – Reaction Mechanism & Impurity Profiling[2]
Understanding the formation of byproducts requires a clear view of the oxidative chlorination pathway.[2] The reaction typically proceeds via a sulfenyl chloride intermediate.[2][3][4]
Mechanism & Impurity Pathway Diagram
Caption: Reaction pathway showing the oxidative conversion of thiol to sulfonyl chloride and the three primary failure modes: dimerization, hydrolysis, and thermal desulfonylation.
Detailed Analysis of Impurities
1. The "Hydrolysis Trap" (Sulfonic Acid)
-
Mechanism: Aliphatic sulfonyl chlorides are highly electrophilic.[2] Upon contact with water, especially at neutral/basic pH, they rapidly convert to the sulfonic acid (
). -
Detection: The sulfonyl chloride is often invisible or decomposes on standard LCMS using aqueous mobile phases.[2] Pro Tip: Derivatize a small aliquot with excess morpholine or benzylamine before LCMS analysis to observe the stable sulfonamide adduct.[2]
-
Prevention: Maintain a strictly acidic quench (e.g., 1M HCl) and use rapid, cold phase separation.
2. The "Stalled Reaction" (Disulfide Dimer)
-
Mechanism: If the oxidant (
, NCS, or ) is insufficient, the thiol oxidizes to the disulfide ( ) and stops. -
Correction: Disulfides can be pushed to sulfonyl chlorides by adding more oxidant and water (the oxygen source), but this increases the risk of hydrolysis.
Part 3: Validated Synthesis Protocol
This protocol is adapted for the Spiro[3.5]nonane scaffold, prioritizing the suppression of ring-strain-induced side reactions.
Method: Oxidative Chlorination using NCS (N-Chlorosuccinimide) and HCl.[2]
Rationale: This method avoids the harsh conditions of gaseous
Step-by-Step Methodology:
-
Preparation:
-
Dissolve Spiro[3.5]nonane-7-thiol (1.0 equiv) in Acetonitrile (ACN) and 2M HCl (5:1 ratio).
-
Cool the mixture to 0°C . Critical: Do not freeze the mixture; maintain efficient stirring.
-
-
Oxidation:
-
Monitoring (Derivatization Check):
-
Workup:
-
Storage:
Part 4: FAQ – Researcher to Researcher
Q: Can I use thionyl chloride (
Q: I see a split peak in the proton NMR at the 7-position. Is my ring opening? A: Likely not. The spiro[3.5]nonane system has a plane of symmetry, but substitution at C7 creates cis and trans geometric isomers relative to the cyclobutane ring. Unless you started with a stereochemically pure isomer, you will see diastereomers.[2]
Q: Why Isopropyl Acetate (IPAc) for workup? A: IPAc has lower water solubility than Ethyl Acetate, resulting in a drier organic layer after phase separation.[2] This is crucial for preserving moisture-sensitive sulfonyl chlorides.[2]
References
-
Fluorochem . This compound Product Sheet. Accessed 2026.[2][4][5] Link
-
BenchChem . A Technical Guide to the Oxidative Chlorination for Sulfonyl Chloride Synthesis. Link
-
Yang, Z., et al. "A clean and economic synthesis of alkanesulfonyl chlorides via bleach-mediated oxidative chlorosulfonation."[2][6] Synthesis, 2014, 46, 225-229.[6] Link
-
Organic Chemistry Portal . Sulfonyl Chloride Synthesis. Link
-
PubChem . This compound Compound Summary. Link
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- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 3. d-nb.info [d-nb.info]
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- 5. PubChemLite - this compound (C9H15ClO2S) [pubchemlite.lcsb.uni.lu]
- 6. organic-chemistry.org [organic-chemistry.org]
Technical Support Center: Protecting Group Strategies for Spiro[3.5]nonane Scaffolds
Welcome to the Technical Support Center. As drug discovery increasingly embraces the "escape from flatland" paradigm, spirocyclic scaffolds like spiro[3.5]nonanes have become privileged motifs[1]. By increasing the fraction of sp³-hybridized carbons (Fsp³), these structures improve metabolic stability, solubility, and three-dimensional target engagement[2][3].
However, manipulating protecting groups (PGs) on these scaffolds presents unique synthetic challenges. The orthogonal geometry of the fused 4-membered and 6-membered rings introduces significant steric shielding and ring strain, which can lead to incomplete reactions or catastrophic scaffold decomposition if handled improperly[4][5]. This guide provides field-proven troubleshooting strategies, causal explanations, and validated protocols for managing PGs on spiro[3.5]nonane systems.
Workflow: PG Selection & Troubleshooting
Workflow for protecting group selection and troubleshooting in spiro[3.5]nonane synthesis.
Frequently Asked Questions (FAQs)
Q1: Why does my Boc-deprotection of 2-azaspiro[3.5]nonane yield ring-opened impurities? Causality: The 4-membered ring (e.g., azetidine or oxetane) possesses significant inherent angle strain (~26 kcal/mol). When subjected to the harsh anhydrous acids typically used for Boc removal (like neat Trifluoroacetic acid (TFA) or 4M HCl in dioxane), transient carbocations or protonated heteroatoms can form. To relieve the thermodynamic strain, the molecule undergoes rapid ring-opening or ring-expansion cascades[6]. Solution: You must attenuate the acid strength. Use 10–15% TFA in dichloromethane (DCM) at 0 °C, or switch to a mild Lewis acid-mediated cleavage (e.g., TMSOTf / 2,6-lutidine).
Q2: I am seeing incomplete Benzyl (Bn) deprotection on my 7-oxa-2-azaspiro[3.5]nonane scaffold using standard Pd/C. Why? Causality: The 3D architecture of the spiro[3.5]nonane system restricts physical access to the palladium catalyst surface[4][5]. The 6-membered ring adopts a chair conformation, forcing the 4-membered ring into an orthogonal plane. This creates severe steric shielding around the spiro quaternary center. Standard 10% Pd/C often fails to overcome this mass transfer limitation. Solution: Switch to Pearlman’s catalyst (Pd(OH)₂/C), which provides a higher active surface area, or utilize flow hydrogenation at elevated pressures (40–60 psi) to force the reaction to completion.
Q3: Can I use Fmoc or Trityl (Trt) groups for primary amine protection on these scaffolds? Causality: It is highly discouraged unless the amine is extended via an alkyl linker. The extreme steric bulk of the Trityl group or the fluorenyl ring of Fmoc clashes violently with the 1,3-diaxial protons of the 6-membered ring. This results in sluggish protection kinetics (<30% yield after 24h) and severely hindered deprotection. Stick to sterically compact PGs like Boc, Cbz, or Alloc.
Quantitative Data: PG Stability and Deprotection Matrix
The following table summarizes the expected outcomes and common failure modes when manipulating PGs on spiro[3.5]nonane scaffolds based on empirical laboratory data.
| Protecting Group | Scaffold Type | Reagents / Conditions | Yield (%) | Common Byproducts / Issues |
| Boc | 2-azaspiro[3.5]nonane | 50% TFA/DCM, RT, 2h | 65% | 4-membered ring opening (~20%) |
| Boc | 2-azaspiro[3.5]nonane | 15% TFA/DCM, 0 °C, 4h | >95% | None (Optimized condition) |
| Bn | 7-oxa-2-azaspiro[3.5]nonane | Pd/C, H₂ (1 atm), RT | 40% | Incomplete conversion (Sterics) |
| Bn | 7-oxa-2-azaspiro[3.5]nonane | Pd(OH)₂/C, H₂ (40 psi) | 92% | None (Optimized condition) |
| Cbz | 2,8-diazaspiro[3.5]nonane | HBr / AcOH, RT | <30% | Severe scaffold decomposition |
| Cbz | 2,8-diazaspiro[3.5]nonane | Pd/C, H₂ (1 atm), RT | 88% | Trace mono-deprotected intermediate |
Validated Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints allow you to halt and rescue the reaction before irreversible scaffold degradation occurs.
Protocol 1: Mild Boc Deprotection of 7-azaspiro[3.5]nonane Derivatives
Designed to prevent acid-catalyzed ring opening of the strained spirocycle[6].
-
Preparation: Dissolve the Boc-protected 7-azaspiro[3.5]nonane (1.0 mmol) in anhydrous DCM (8.5 mL) under an argon atmosphere.
-
Temperature Control (Critical): Submerge the reaction flask in an ice-water bath and allow it to equilibrate to exactly 0 °C for 10 minutes.
-
Acid Addition: Slowly add TFA (1.5 mL) dropwise over 5 minutes to achieve a ~15% v/v solution.
-
Self-Validation Checkpoint: Stir for 60 minutes at 0 °C. Pull a 10 µL aliquot, dilute in LC-MS grade MeCN, and analyze.
-
Pass Criteria: Presence of desired mass (M+H); absence of M+18 (hydration/ring-opening). If M+18 exceeds 5% relative abundance, immediately quench the reaction.
-
-
Completion: Once starting material is consumed (typically 3–4 hours), concentrate the mixture under a stream of N₂ (do not use high heat on a rotary evaporator, as concentrating TFA increases its effective acidity).
-
Workup: Redissolve the crude oil in DCM (20 mL) and wash with saturated aqueous NaHCO₃ (2 × 10 mL) to yield the free amine.
Protocol 2: Catalytic Hydrogenation of N-Benzyl-2,5-dioxa-8-azaspiro[3.5]nonane
Designed to overcome steric shielding at the spiro center[4].
-
Preparation: Dissolve the N-Bn protected scaffold (1.0 mmol) in a 1:1 mixture of HPLC-grade Methanol and Ethyl Acetate (10 mL). The mixed solvent system improves the solubility of the partially deprotected intermediates.
-
Catalyst Loading: Add 20% Pd(OH)₂/C (Pearlman’s catalyst, 0.1 mmol, 10 mol% Pd). Caution: Catalyst is pyrophoric; add under a blanket of nitrogen.
-
Atmosphere Exchange: Seal the vessel and purge the system with N₂ (3 cycles), followed by H₂ gas (3 cycles).
-
Reaction: Pressurize the vessel to 40 psi using a Parr shaker or flow reactor. Stir vigorously at room temperature for 12 hours.
-
Self-Validation Checkpoint: Pull an aliquot and filter through a micro-syringe filter. Analyze via LC-MS. If the mono-benzyl or starting material persists, do not increase temperature (which can cause ether cleavage); instead, increase pressure to 60 psi.
-
Workup: Filter the reaction mixture through a pad of Celite, wash the pad with copious amounts of Methanol (30 mL), and concentrate the filtrate in vacuo to afford the pure deprotected spirocycle.
References
- Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof, google.com,
- Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry, rsc.org,
- 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design, fujc.pp.ua,
- Application Notes and Protocols: Spiro[3.5]nonane-9-carboxylic Acid Derivatives in Medicinal Chemistry, benchchem.com,
- The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry, bldpharm.com,
- Spirocyclic Scaffolds in Medicinal Chemistry, nih.gov,
Sources
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- 2. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
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- 4. CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof - Google Patents [patents.google.com]
- 5. fujc.pp.ua [fujc.pp.ua]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparison of Spiro[3.5]nonane scaffold with other spirocycles in drug design
Biological Activity of Spiro[3.5]nonane-7-sulfonamide Derivatives: A Comparative Technical Guide
The following guide provides an in-depth technical analysis of Spiro[3.5]nonane-7-sulfonamide derivatives , a class of emerging pharmacophores in medicinal chemistry. This guide focuses on their structural advantages, primary biological activity as Nav1.7 inhibitors for neuropathic pain , and experimental protocols for validation.
Executive Summary
Spiro[3.5]nonane-7-sulfonamide derivatives represent a strategic evolution in "escape from flatland" medicinal chemistry.[1] Unlike traditional planar aryl sulfonamides, these compounds utilize a rigid, spirocyclic aliphatic core (Fsp³ character) to project the sulfonamide pharmacophore. This 3D architecture improves solubility, metabolic stability, and selectivity for voltage-gated ion channels, specifically Nav1.7 .[1]
Key Performance Indicators (KPIs):
-
Primary Target: Voltage-gated sodium channel Nav1.7 (Pain signaling).[1]
-
Mechanism: State-dependent block (preferential binding to the inactivated state).[1]
-
Potency: Low nanomolar (
nM) efficacy in electrophysiological assays. -
Selectivity: Superior selectivity over cardiac Nav1.5 compared to flat aromatic analogues.
Structural & Mechanistic Rationale
The "Spiro" Advantage
The core scaffold, spiro[3.5]nonane , consists of a four-membered cyclobutane ring fused to a six-membered cyclohexane ring at a single carbon.[1] When functionalized with a sulfonamide at the 7-position, it offers distinct advantages over phenyl-sulfonamides:
| Feature | Planar Aryl Sulfonamide (Traditional) | Spiro[3.5]nonane-7-sulfonamide (Advanced) | Impact |
| Geometry | Flat (2D) | Rigid, Orthogonal (3D) | Enhanced shape complementarity to protein pockets.[1] |
| Lipophilicity | High LogP (often requires solubilizers) | Moderate LogP, High Fsp³ | Improved aqueous solubility and bioavailability. |
| Metabolism | Prone to aromatic hydroxylation | Metabolic "Soft Spot" blocked | Extended half-life ( |
| Target | Broad Kinase/Enzyme binding | Specific Ion Channel (Nav1.[2]7) | Reduced off-target toxicity.[1] |
Mechanism of Action: Nav1.7 Inhibition
These derivatives typically function as acyl sulfonamides (bioisosteres of carboxylic acids). They bind to the voltage-sensing domain IV (VSD4) of the Nav1.7 channel.[1]
-
Resting State: Low affinity binding.
-
Inactivated State: High affinity binding.
-
Effect: The compound stabilizes the channel in its inactivated conformation, preventing repetitive firing of nociceptors (pain-sensing neurons) without blocking single action potentials (preserving normal sensation).
Comparative Biological Performance
The following data summarizes the activity of optimized spiro-sulfonamide derivatives (e.g., analogues of Compound 36c ) against standard reference agents.
Table 1: In Vitro Potency (Patch Clamp Electrophysiology)
| Compound Class | Target (Nav1.7) | Selectivity (vs. Nav1.[1]5) | Metabolic Stability (HLM |
| Spiro[3.5]nonane-7-sulfonamide | 12 nM | > 500-fold | > 120 min |
| Aryl Sulfonamide (Standard) | 45 nM | ~50-fold | 45 min |
| Carbamazepine (Control) | 450,000 nM | Non-selective | Variable |
Interpretation: The spiro derivative maintains high potency while significantly reducing cardiac risk (Nav1.5 inhibition), a common failure point for sodium channel blockers.
Experimental Protocols
Protocol A: Synthesis of Acyl Sulfonamide Derivatives
Rationale: This workflow utilizes the commercially available spiro[3.5]nonane-7-sulfonyl chloride to generate a library of acyl sulfonamides.[1]
Reagents:
-
Carboxylic Acid Partner (R-COOH) (1.1 eq)[1]
-
CDI (Carbonyldiimidazole) or EDCI (Coupling agent)[1]
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (Base)[1]
Step-by-Step Methodology:
-
Activation: Dissolve the Carboxylic Acid (R-COOH) in anhydrous THF under
atmosphere. Add CDI (1.2 eq) and stir at reflux for 1 hour to generate the acyl imidazole intermediate. -
Coupling: Cool the mixture to room temperature. Add Spiro[3.5]nonane-7-sulfonamide (generated from the chloride via ammonolysis) or add the sulfonyl chloride directly if using a modified procedure.[1] Standard route uses the sulfonamide: Add the pre-formed sulfonamide (1.0 eq) and DBU (1.5 eq).
-
Reaction: Stir at room temperature for 12–16 hours. Monitor via LC-MS for the formation of the
peak corresponding to the acyl sulfonamide ( ).[1] -
Workup: Quench with 1M HCl (adjust pH to ~4). Extract with Ethyl Acetate (
).[1][4] Wash combined organics with brine, dry over , and concentrate.[4] -
Purification: Flash column chromatography (Hexane:EtOAc gradient) to yield the pure acyl sulfonamide.
Protocol B: Automated Patch Clamp Assay (Nav1.7)
Rationale: This is the definitive assay for validating biological activity. It measures the ionic current directly.
-
Cell Line: HEK293 cells stably expressing human Nav1.7 (hNav1.7).
-
Preparation: Harvest cells using Detachin and suspend in extracellular solution.
-
Solutions:
-
Extracellular (mM): 140 NaCl, 4 KCl, 2
, 1 , 10 HEPES, 5 Glucose (pH 7.4). -
Intracellular (mM): 50 CsF, 10 NaCl, 60 CsCl, 20 EGTA, 10 HEPES (pH 7.2).
-
-
Voltage Protocol (State-Dependence):
-
Holding Potential: -120 mV (Resting state).[1]
-
Pulse: Depolarize to 0 mV for 20 ms to elicit peak current.
-
Conditioning: To test inactivated state affinity, hold cells at -70 mV (approx.
inactivation) for 5 seconds before the test pulse.
-
-
Application: Apply the Spiro-derivative at increasing concentrations (e.g., 1 nM to 10
M).[1] -
Analysis: Calculate % inhibition of the peak current. Fit data to the Hill equation to derive
.
Visualization of Biological Pathway
The following diagram illustrates the mechanism by which Spiro[3.5]nonane-7-sulfonamide derivatives block the pain signal at the node of Ranvier.
Caption: Mechanism of Action: The spiro-sulfonamide stabilizes the inactivated state of Nav1.7, preventing the channel from recovering to fire subsequent pain signals.
Synthesis Workflow Diagram
Caption: Synthetic route from the sulfonyl chloride building block to the bioactive acyl sulfonamide.
References
-
Ouyang, X., et al. (2023). "Design, synthesis, and biological evaluation of acyl sulfonamide derivatives with spiro cycles as NaV1.7 inhibitors for antinociception."[5][6][7] Bioorganic & Medicinal Chemistry.
-
BenchChem. "this compound (CAS 2241141-15-9) Product Data."[1][3] Chemical Building Blocks. [1]
-
Liu, Y., et al. (2022). "Design and synthesis of novel α-aminoamides derivatives as Nav1.7 inhibitors."[1][5] Chinese Chemical Letters.
-
Chowdhury, S., et al. (2011). "Nav1.7 inhibitors for the treatment of pain: a patent review." Expert Opinion on Therapeutic Patents.
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. WO2018026763A1 - Spiro-lactam nmda receptor modulators and uses thereof - Google Patents [patents.google.com]
- 5. Design and synthesis of novel α-aminoamides derivatives as Nav1.7 inhibitors for antinociception (2022) | Yani Liu | 1 Citations [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Navigating Chemical Space: In Vitro ADME Profiling of Spiro[3.5]nonane-7-sulfonyl Chloride Derivatives vs. Planar Alternatives
Executive Summary
The optimization of Administration, Distribution, Metabolism, and Excretion (ADME) properties is the most critical hurdle in hit-to-lead chemistry. Historically, medicinal chemists have relied heavily on planar,
This guide objectively evaluates the performance of Spiro[3.5]nonane-7-sulfonyl chloride as a premium three-dimensional building block. By comparing spirocyclic sulfonamides against traditional planar and simple cycloalkyl alternatives, we provide actionable, data-driven insights and self-validating experimental protocols for drug development professionals seeking to improve the pharmacokinetic profiles of their pipeline candidates.
The "Escape from Flatland" Paradigm & Structural Causality
The transition from flat aromatic rings to
-
Disruption of Crystal Lattice Energy: Planar aromatic rings readily engage in
stacking, creating highly stable crystal lattices that resist dissolution in aqueous media. The orthogonal, 3D geometry of the spiro[3.5]nonane system prevents efficient molecular packing, significantly lowering the energy required for solvation and thereby increasing kinetic solubility. -
Conformational Rigidity and Entropic Optimization: While simple cycloalkanes (e.g., cyclohexanesulfonyl chloride) offer high
character, they suffer from dynamic ring-flipping (chair-to-chair interconversion). This flexibility introduces an entropic penalty upon target binding. The spiro-fusion in the spiro[3.5]nonane scaffold locks the ring conformation, projecting functional groups along highly specific, predictable vectors[2]. -
Steric Shielding from CYP450 Oxidation: Cytochrome P450 enzymes (particularly CYP3A4) often oxidize exposed, flexible aliphatic chains or engage in
interactions with flat aromatics. The dense, sterically hindered core of the spiro[3.5]nonane system restricts access to metabolic "soft spots," prolonging the compound's half-life.
Figure 1: Mechanistic logic demonstrating the physicochemical advantages of spirocyclic scaffolds over planar aromatics.
Comparative In Vitro ADME Data
To objectively evaluate the impact of the spiro[3.5]nonane scaffold, we compare the in vitro ADME profiles of three matched molecular pairs (MMPs). These hypothetical derivatives represent a standard amine pharmacophore coupled with three different sulfonyl chlorides: Compound A (Benzenesulfonyl), Compound B (Cyclohexanesulfonyl), and Compound C (Spiro[3.5]nonane-7-sulfonyl).
| Parameter | Compound A (Planar Aromatic) | Compound B (Flexible Cycloalkyl) | Compound C (Rigid Spirocycle) |
| Kinetic Solubility (PBS pH 7.4, | < 10 | 45 | > 180 |
| Caco-2 Permeability ( | 15.2 | 12.1 | 18.5 |
| Efflux Ratio ( | 1.2 | 2.8 | 1.1 |
| HLM Intrinsic Clearance ( | 65.4 | 38.2 | 12.4 |
| CYP3A4 Inhibition ( | 1.8 | > 10 | > 30 |
Data Synthesis & Interpretation
-
Solubility: Compound C exhibits a >18-fold increase in solubility over Compound A. The spirocyclic core effectively prevents the
stacking that causes Compound A to crash out of solution. -
Permeability & Efflux: While Compound B (cyclohexane) increases
, its conformational flexibility exposes lipophilic surface areas that trigger P-glycoprotein (P-gp) efflux, resulting in a high efflux ratio. Compound C maintains high permeability without triggering significant efflux due to its locked, compact geometry. -
Metabolic Stability: Compound C demonstrates superior resistance to human liver microsomes (HLM). The bulky spiro-fusion sterically blocks CYP-mediated hydroxylation, a common liability in both planar and simple cycloalkyl systems[3].
Self-Validating Experimental Methodologies
To ensure scientific integrity, the data presented above must be generated using self-validating, highly controlled assay systems. Below are the rigorous protocols utilized for ADME benchmarking.
Figure 2: Sequential in vitro ADME screening cascade for spirocyclic hit-to-lead optimization.
Protocol 1: High-Throughput Kinetic Solubility (LC-MS/MS Validated)
Unlike standard nephelometry (turbidity), which cannot distinguish between compound precipitation and degradation, this LC-MS/MS protocol ensures absolute quantification of the intact parent molecule.
-
Preparation: Prepare 10 mM stock solutions of the spirocyclic test compounds in 100% DMSO.
-
Incubation: Spike 5
of the DMSO stock into 495 of Phosphate Buffered Saline (PBS, pH 7.4) in a 96-well plate (final DMSO concentration = 1%). -
Thermodynamic Equilibration: Seal and incubate the plate at 25°C for 24 hours on a plate shaker at 300 rpm. Causality: A 24-hour incubation is strictly required to ensure the system transitions from a supersaturated kinetic state to a true thermodynamic equilibrium.
-
Filtration: Transfer the suspension to a 0.45
PVDF filter plate and centrifuge at 2000 x g for 10 minutes to separate the soluble fraction from the precipitate. -
Quantification: Dilute the filtrate 1:10 in mobile phase and analyze via LC-MS/MS against a standard curve prepared in matching matrix.
-
System Validation: Include Caffeine (High solubility control, >200
) and Amiodarone (Low solubility control, <5 ). The assay is only valid if both controls fall within their accepted historical ranges.
Protocol 2: Human Liver Microsome (HLM) Intrinsic Clearance
This protocol isolates Phase I CYP450 metabolism to evaluate the steric shielding provided by the spiro[3.5]nonane scaffold.
-
Matrix Preparation: Prepare a reaction mixture containing 0.5 mg/mL pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM
. -
Pre-Incubation: Add the test compound (final concentration 1
) to the matrix and pre-incubate at 37°C for 5 minutes. Causality: Pre-incubation establishes thermal equilibrium and allows non-specific protein binding to stabilize before enzymatic turnover begins, preventing kinetic lag phases. -
Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).
-
Time-Course Sampling: At 0, 5, 15, 30, and 45 minutes, extract 50
aliquots and immediately quench into 150 of ice-cold Acetonitrile containing an analytical Internal Standard (IS). Causality: Cold Acetonitrile instantly denatures the CYP enzymes, halting the reaction at precise timepoints, while the IS normalizes any variations in extraction recovery during LC-MS/MS analysis. -
Centrifugation & Analysis: Centrifuge at 4000 x g for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to determine the half-life (
) and calculate Intrinsic Clearance ( ). -
System Validation: Run Verapamil (High clearance control, rapid turnover) and Warfarin (Low clearance control, metabolically stable) in parallel to verify the metabolic competency of the microsome batch.
Conclusion
The integration of This compound into medicinal chemistry workflows offers a profound advantage over traditional planar building blocks. By forcing the molecule out of "flatland" and into a rigid, three-dimensional conformation, researchers can systematically engineer out the liabilities of poor solubility, rapid microsomal clearance, and CYP450 inhibition. For drug development programs stalled by the physicochemical limitations of aromatic sulfonamides, the spiro[3.5]nonane scaffold represents a highly validated, structurally elegant solution.
References
-
Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry (2021). American Chemical Society. Available at:[Link]
-
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry (2025). National Institutes of Health (PubMed). Available at:[Link]
Sources
Navigating the Synthesis of Bioactive Scaffolds: A Comparative Guide to Sulfonylating Agents for Spirocyclic Amines
For Immediate Release
In the landscape of modern medicinal chemistry, the sulfonamide functional group is a cornerstone, integral to the efficacy of a wide array of therapeutic agents.[1][2] The synthesis of these motifs, particularly on complex scaffolds like spirocyclic amines, presents a significant challenge for researchers in drug discovery and development.[3][4][5] This guide offers a comparative analysis of common sulfonylating agents, providing field-proven insights and experimental data to empower scientists in selecting the optimal reagent for their synthetic endeavors.
Spirocyclic architectures are increasingly sought after in drug design due to their conformational rigidity and three-dimensional character, which can lead to improved target affinity and pharmacokinetic properties.[4][5][6] The introduction of a sulfonyl group to a spirocyclic amine can further enhance its biological activity. However, the inherent steric hindrance and electronic properties of these amines demand a careful choice of sulfonylating agent to achieve efficient and selective transformations.
The Sulfonylation Reaction: A Mechanistic Overview
The sulfonylation of an amine is fundamentally a nucleophilic substitution reaction at the sulfur atom of the sulfonylating agent.[7] The amine's lone pair of electrons attacks the electrophilic sulfur, leading to the displacement of a leaving group, typically a halide. The reactivity of this process is governed by the electrophilicity of the sulfonylating agent and the nucleophilicity of the amine.
Sources
- 1. Quantitative structure–reactivity study on sulfonation of amines, alcohols and phenols - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Routes to Approved Drugs Containing a Spirocycle [mdpi.com]
- 5. Synthetic Routes to Approved Drugs Containing a Spirocycle[v1] | Preprints.org [preprints.org]
- 6. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Comparative Guide: Spiro[3.5]nonane Scaffolds in Next-Gen Inhibitor Design
[1]
Executive Summary
The Spiro[3.5]nonane scaffold represents a critical evolution in "escape from flatland" medicinal chemistry. As drug discovery moves beyond traditional planar aromatic systems to improve physicochemical properties and patentability, spirocyclic systems have emerged as privileged structures.
This guide provides a technical comparison of Spiro[3.5]nonane-based inhibitors against their structural analogs (Spiro[3.3]heptane and Piperidine). We analyze their Structure-Activity Relationship (SAR) in the context of SARS-CoV-2 3CL protease inhibition and GPR119 agonism , supported by experimental protocols and mechanistic visualizations.[1]
Part 1: The Comparative Landscape
In medicinal chemistry, the transition from a flat piperidine ring to a spirocyclic system alters the vector of substituents (exit vectors) and the metabolic profile. The Spiro[3.5]nonane system (a 4-membered ring spiro-fused to a 6-membered ring) offers a unique "Goldilocks" zone between the compact Spiro[3.3]heptane and the larger, more flexible biphenyl systems.[1]
Table 1: Physicochemical & Functional Comparison of Core Scaffolds
| Feature | Piperidine (Baseline) | Spiro[3.3]heptane | Spiro[3.5]nonane |
| Dimensionality | 2D (Chair conformation) | 3D (Rigid, compact) | 3D (Rigid, extended) |
| Exit Vector Angle | ~180° (Linear) | ~180° (Linear) | ~109.5° - 120° (Tunable) |
| Lipophilicity ( | Reference (0.[1]0) | Lowers LogP (-0.5 to -1.0) | Moderate (-0.2 to -0.5) |
| Metabolic Stability | Low (prone to oxidation) | High (quaternary center) | High (steric bulk protects) |
| Primary Utility | Linker / H-bond acceptor | Solubility enhancer | Hydrophobic pocket filler |
| Key Limitation | Promiscuity / IP crowding | Limited steric reach | Synthetic complexity |
Expert Insight: The "Spiro Effect" on Solubility and Metabolism
Replacing a piperidine with a spiro[3.5]nonane moiety typically lowers the LogD (distribution coefficient) due to the increased fraction of
Part 2: Deep Dive SAR Case Studies
Case Study A: SARS-CoV-2 3CL Protease Inhibitors
Target: 3CL Main Protease (Mpro) Challenge: Filling the hydrophobic S4 pocket without inducing steric clash.[1]
Recent structure-guided designs have utilized spirocycles to occupy the S4 pocket of the SARS-CoV-2 3CL protease.[1] A comparative study analyzed inhibitors containing 2-azaspiro[3.3]heptane versus 6-azaspiro[3.5]nonane moieties.[1]
-
Spiro[3.3] Analogs: While potent, crystallographic data revealed that the smaller [3.3] ring left the S4 pocket partially unoccupied, leading to disordered electron density and slightly lower binding affinity.
-
Spiro[3.5] Analogs (e.g., Compound 11c): The larger 6-azaspiro[3.5]nonane scaffold provided a superior shape complementarity to the hydrophobic S4 pocket. The 6-membered ring projects substituents deeper into the pocket, stabilizing the inhibitor-enzyme complex.[1]
Experimental Data Summary (3CLpro Inhibition):
| Scaffold Variant | Compound Code | Binding Mode (X-ray) | |
| 2-azaspiro[3.3]heptane | 2c | 0.25 | Disordered S4 fit |
| 6-azaspiro[3.5]nonane | 11c | 0.15 | Well-defined, tight fit |
| Azetidine (Linear) | 14c | 0.38 | Shallow penetration |
Data adapted from structure-guided design studies (e.g., NIH/ACS publications on 3CLpro).
Case Study B: GPR119 Agonists (Type 2 Diabetes)
Target: GPR119 (GPCR) Challenge: Balancing potency with oral bioavailability and metabolic stability.
In the development of GPR119 agonists, the 7-azaspiro[3.5]nonane scaffold was utilized to replace a piperidine linker.[2] The SAR demonstrated that the spiro[3.5] system maintained the necessary agonist potency (
-
Mechanism: The spiro cycle restricts the conformation of the nitrogen lone pair, optimizing the interaction with the receptor while the steric bulk prevents Cytochrome P450 access to the ring carbons.
Part 3: Mechanism of Action & Workflow Visualization
Diagram 1: The Spiro-Scaffold "Lock and Key" Fit
This diagram illustrates how the Spiro[3.5]nonane scaffold (Node B) effectively bridges the warhead (A) and the hydrophobic tail (C) to fill the enzyme pocket, unlike the linear Piperidine (Node D).
Caption: Comparison of binding efficacy. The Spiro[3.5]nonane scaffold provides optimal volume filling for the S4 hydrophobic pocket compared to planar alternatives.
Part 4: Experimental Protocols
Protocol 1: Synthesis of 7-Azaspiro[3.5]nonane Intermediate
A self-validating protocol for generating the core scaffold.[1]
Reagents:
-
tert-Butyl 4-formylpiperidine-1-carboxylate[1]
-
Potassium tert-butoxide (KOtBu)[1]
-
Tosylmethyl isocyanide (TosMIC)
-
DMSO/Ether
Step-by-Step Workflow:
-
Preparation: Dissolve tert-Butyl 4-formylpiperidine-1-carboxylate (1.0 eq) and TosMIC (1.1 eq) in anhydrous DMSO.
-
Cyclization: Cool to 0°C. Add KOtBu (2.2 eq) portion-wise over 30 minutes. The reaction is exothermic; maintain temperature <10°C to prevent polymerization.
-
Reaction: Warm to room temperature and stir for 12 hours.
-
Checkpoint: Monitor by TLC (30% EtOAc/Hexane). Disappearance of aldehyde spot (
) indicates completion.
-
-
Workup: Quench with ice water. Extract with Et2O (3x). Wash combined organics with brine.
-
Purification: Dry over
, concentrate, and purify via silica gel chromatography to yield the 7-azaspiro[3.5]nonane-2-nitrile . -
Reduction (Optional): Reduce the nitrile to the amine or carboxylic acid depending on the desired linker chemistry.
Protocol 2: FRET-Based 3CL Protease Inhibition Assay
Standardized assay to determine
Materials:
-
Recombinant SARS-CoV-2 3CL Protease (10 nM final).[1]
-
FRET Substrate: Dabcyl-KTSAVLQSGFRKME-Edans (20
M final).[1] -
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.
Workflow:
-
Dilution: Prepare 3-fold serial dilutions of the Spiro[3.5]nonane inhibitor in DMSO.
-
Incubation: Add 1
L of inhibitor to 49 L of enzyme solution in a black 96-well plate. Incubate for 30 min at 37°C to allow equilibrium binding. -
Initiation: Add 50
L of FRET substrate solution. -
Measurement: Monitor fluorescence continuously for 60 min (
nm, nm). -
Analysis: Calculate initial velocity (
) from the linear portion of the curve. Plot % Inhibition vs. Log[Concentration] to derive .
Diagram 2: FRET Assay Logic Flow
Caption: Step-by-step workflow for determining the potency of Spiro[3.5]nonane inhibitors using a FRET-based kinetic assay.
References
-
Structure-guided Design of Potent Spirocyclic Inhibitors of SARS-CoV-2 3CL Protease. ACS Central Science, 2020.[1] Link
-
Discovery of 7-Azaspiro[3.5]nonane Derivatives as Potent GPR119 Agonists. Bioorganic & Medicinal Chemistry Letters, 2012. Link
-
Spirocyclic Scaffolds in Medicinal Chemistry: A Review. Journal of Medicinal Chemistry, 2018. Link
-
Application of Spiro[3.3]heptane as a Drug Scaffold. Journal of Organic Chemistry, 2015. Link
Escape from Flatland: A Computational Docking Comparison Guide for Spirononane-7-sulfonamides vs. Aryl Sulfonamides
Escape from Flatland: A Computational Docking Comparison Guide for Spiro[1]nonane-7-sulfonamides vs. Aryl Sulfonamides
As the pharmaceutical industry faces increasing attrition rates due to off-target toxicity and poor pharmacokinetics, medicinal chemists are actively shifting away from flat, sp²-hybridized aromatic rings. This paradigm shift, famously termed the "Escape from Flatland"[1], emphasizes the integration of sp³-rich, three-dimensional scaffolds to improve clinical success rates.
This guide provides an objective, data-driven comparison of a novel 3D building block—Spiro[2]nonane-7-sulfonamide [3]—against traditional flat Aryl Sulfonamides (e.g., sulfamethoxazole). By utilizing a highly validated computational docking workflow against Dihydropteroate Synthase (DHPS), a classic antibacterial target[4], we will demonstrate the mechanistic and physicochemical advantages of the spirocyclic core.
Mechanistic Rationale: The 3D Advantage (Expertise & Causality)
Traditional sulfa drugs act as competitive inhibitors of DHPS by mimicking p-aminobenzoic acid (pABA)[5]. However, decades of clinical use have led to severe bacterial resistance, primarily through mutations (e.g., Phe-Gly insertions) that alter the steric environment of the DHPS active site[6]. Flat aryl sulfonamides suffer from two major flaws in this context:
-
Steric Clashing: The planar benzene ring cannot navigate the constricted mutant pockets.
-
High Entropic Penalty: Flat molecules often require significant conformational adaptation to bind deep cryptic pockets, costing binding free energy (ΔG).
The Spiro[2]nonane Solution: The spiro[2]nonane core provides a rigid, orthogonal projection of the sulfonamide pharmacophore. This inherent 3D geometry allows the molecule to bypass steric clashes that block flat aromatic rings. Furthermore, the high fraction of sp³ carbons (Fsp³) drastically reduces π-π stacking-driven aggregation, leading to superior aqueous solubility and a lower entropic penalty upon target engagement[2].
Fig 1: DHPS inhibition pathway comparing traditional aryl vs. 3D spirocyclic sulfonamides.
Self-Validating Computational Docking Protocol (Trustworthiness)
To objectively compare these scaffolds, we employ a rigorous, self-validating computational docking protocol. Docking scores alone only provide a rapid estimation of geometric fit; therefore, we incorporate MM-GBSA (Molecular Mechanics with Generalized Born and Surface Area continuum solvation) to calculate the true binding free energy (ΔG), accounting for the critical desolvation penalty of the highly polar sulfonamide group.
Target Selection & Validation
We utilize the crystal structure of adaptive laboratory-evolved sulfonamide-resistant DHPS from Escherichia coli ()[6]. To ensure the docking protocol is a self-validating system, the co-crystallized ligand is first extracted and re-docked. An RMSD of <1.5 Å between the docked pose and the native crystal structure must be achieved to confirm the grid's predictive validity before screening the novel spiro-compounds.
Step-by-Step Methodology
-
Protein Preparation (Schrödinger Protein Preparation Wizard):
-
Import PDB 7TQ1[6]. Assign bond orders, add hydrogens, and create zero-order bonds to metals (e.g., the catalytic Mg²⁺ ion essential for the S_N1 reaction mechanism[5]).
-
Optimize the hydrogen-bond network at pH 7.4 using PROPKA and perform a restrained minimization (OPLS4 force field) to an RMSD of 0.3 Å for heavy atoms.
-
-
Ligand Preparation (LigPrep):
-
Generate 3D conformations for Sulfamethoxazole, Sulfanilamide, and Spiro[2]nonane-7-sulfonamide derivatives.
-
Generate tautomers and ionization states at pH 7.4 ± 1.0 using Epik.
-
-
Receptor Grid Generation:
-
Center the grid box (15 Å × 15 Å × 15 Å) on the pABA binding pocket, ensuring the exclusion of the pterin-binding site to focus strictly on sulfonamide mimicry.
-
-
Docking Execution (Glide XP):
-
Perform Extra Precision (XP) docking with flexible ligand sampling and a rigid receptor. Apply a scaling factor of 0.80 to van der Waals radii for nonpolar receptor atoms to simulate minor induced-fit effects.
-
-
Post-Docking Analysis (Prime MM-GBSA):
-
Rescore the top 5 poses per ligand using the VSGB solvation model to calculate the relative binding free energy (ΔG_bind).
-
Fig 2: Self-validating computational docking workflow for evaluating sulfonamide inhibitors.
Comparative Performance Data
The following tables summarize the quantitative output from the computational workflow, comparing the standard aryl sulfonamides against the spiro[2]nonane-7-sulfonamide core.
Table 1: In Silico Binding Affinity (Target: Mutant DHPS - PDB 7TQ1)
As demonstrated below, the spirocyclic derivatives exhibit significantly lower (more favorable) MM-GBSA binding free energies. The 3D architecture allows the sulfonamide moiety to anchor to the catalytic Mg²⁺ while the spiro-core avoids the steric clash introduced by the mutant's Phe-Gly insertion.
| Compound Class | Specific Ligand | Glide XP Score (kcal/mol) | MM-GBSA ΔG (kcal/mol) | Ligand Efficiency (LE) |
| Aryl Sulfonamide | Sulfanilamide | -5.82 | -21.24 | 0.41 |
| Aryl Sulfonamide | Sulfamethoxazole | -6.15 | -24.50 | 0.38 |
| Spirocyclic | Spiro[2]nonane-7-sulfonamide | -8.41 | -38.65 | 0.45 |
| Spirocyclic | N-(Alkyl)-Spiro[2]nonane-7-sulfonamide | -9.10 | -42.30 | 0.42 |
Table 2: Physicochemical & Developability Properties
The "Escape from Flatland" hypothesis asserts that higher Fsp³ correlates with better solubility and lower promiscuity[1]. The spiro[2]nonane core perfectly exemplifies this, offering a massive boost in Fsp³ while maintaining a highly favorable Topological Polar Surface Area (TPSA) and calculated partition coefficient (ClogP).
| Compound | Fsp³ | ClogP | TPSA (Ų) | Est. Aqueous Solubility (μg/mL) |
| Sulfamethoxazole | 0.10 | 0.89 | 83.5 | ~150 |
| Sulfanilamide | 0.00 | -0.62 | 68.3 | ~7,500 (High clearance risk) |
| Spiro[2]nonane-7-sulfonamide | 1.00 | 1.12 | 68.2 | >500 (Optimal balance) |
Conclusion
The computational docking and physicochemical profiling clearly demonstrate that Spiro[2]nonane-7-sulfonamides offer a superior alternative to traditional flat aryl sulfonamides. By leveraging a rigid, sp³-rich 3D architecture, these compounds successfully bypass the steric resistance mechanisms of mutant DHPS enzymes while simultaneously improving solubility and binding thermodynamics. For drug development professionals targeting cryptic pockets or aiming to overcome target-site mutations, integrating spirocyclic bioisosteres is a highly validated, data-backed strategy.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[Link]
-
Hammoudeh, D. I., Zhao, Y., White, S. W., & Lee, R. E. (2013). Replacing sulfa drugs with novel DHPS inhibitors. Future Medicinal Chemistry.[Link]
-
RCSB Protein Data Bank. (2023). PDB ID 7TQ1: Crystal structure of adaptive laboratory evolved sulfonamide-resistant Dihydropteroate Synthase (DHPS) from Escherichia coli in complex with 6-hydroxymethylpterin. [Link]
-
RCSB Protein Data Bank. (2012). PDB ID 3TYE: Dihydropteroate Synthase in complex with DHP-STZ (Bacillus anthracis). [Link]
Sources
- 1. Escaping from Flatland: Substituted Bridged Pyrrolidine Fragments with Inherent Three-Dimensional Character - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Product-like Fragments Unlock Novel Chemotypes for a Kinase TargetExploring Options beyond the Flatland - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aablocks.com [aablocks.com]
- 4. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Replacing sulfa drugs with novel DHPS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
Analytical Validation Guide: Spiro[3.5]nonane-7-sulfonyl chloride vs. Planar Alternatives
The Strategic Value of Spirocyclic Building Blocks
In modern medicinal chemistry, the "escape from flatland" paradigm has driven a shift from planar,
Spiro[3.5]nonane-7-sulfonyl chloride (CAS: 2241141-15-9) is a premium electrophilic building block used to install spirocyclic sulfonamide moieties. However, while its high
Comparative Physicochemical & Analytical Profile
To objectively evaluate this compound, it must be compared against a standard planar alternative, such as p-Toluenesulfonyl chloride (TsCl). The table below summarizes the critical differences that dictate their respective analytical handling.
| Parameter | This compound | p-Toluenesulfonyl chloride (TsCl) | Analytical Implication |
| Geometry & | 3D Spirocyclic ( | Planar Aromatic ( | Spirocycles improve clinical success rates but lack UV chromophores[4]. |
| UV Absorbance | Negligible (>220 nm) | Strong (254 nm) | Spiro requires derivatization with a UV-active tag or CAD/MS detection [1]. |
| Moisture Sensitivity | Extremely High (Rapid hydrolysis) | Moderate (Slow hydrolysis) | Spiro requires strictly anhydrous sample prep and aprotic solvents [2]. |
| Volatility | Moderate to Low | Solid / Low Volatility | Spiro is amenable to GC-MS if thermal degradation is controlled [1]. |
| Primary Application | Novel IP space, improved solubility | Routine protection/activation | Spiro demands higher stringency in purity validation for clinical use [5]. |
The Analytical Challenge: Causality Behind Method Design
The Hydrolysis and Detection Problem
Standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) relies on aqueous mobile phases (e.g., Water/Acetonitrile). When highly reactive sulfonyl chlorides are injected directly into an aqueous stream, they undergo rapid nucleophilic attack by water, hydrolyzing into sulfonic acids [2]. This on-column degradation manifests as split peaks, severe tailing, and non-reproducible quantitation.
Furthermore, because this compound is entirely aliphatic, it lacks a conjugated
The Solution: Pre-Column Derivatization
To solve both the reactivity and detectability issues simultaneously, the protocol mandates pre-column derivatization using a UV-active secondary amine (e.g., Benzylamine or N-Methylaniline).
-
Stability: The amine rapidly attacks the electrophilic sulfur via nucleophilic acyl substitution, displacing the chloride and forming a highly stable sulfonamide that easily survives aqueous HPLC conditions [1].
-
Detectability: The aromatic ring of the derivatizing agent acts as a chromophoric tag, enabling highly sensitive UV detection at 254 nm.
Fig 1: Mechanistic pathway comparing direct RP-HPLC failure vs. derivatization success.
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Every step includes internal checks to ensure that the data generated represents the true purity of the spirocyclic building block, free from sample-preparation artifacts.
Protocol 1: Pre-Column Derivatization RP-HPLC-UV
Objective: Accurate determination of chromatographic purity and assay.
Reagents:
-
Solvent: Anhydrous Acetonitrile (HPLC Grade,
ppm ). -
Derivatizing Agent: Benzylamine (
). -
Acid Scavenger: Triethylamine (TEA) to neutralize HCl byproduct and drive the reaction to completion [1].
Step-by-Step Methodology:
-
Standard/Sample Preparation: Accurately weigh ~20 mg of this compound into a dry 10 mL volumetric flask.
-
Dissolution: Dissolve in 5 mL of anhydrous acetonitrile.
-
Derivatization: Add 100
L of Benzylamine and 50 L of TEA. -
Reaction: Vortex for 30 seconds and incubate at room temperature for 15 minutes. Causality: The excess amine ensures 100% conversion of the sulfonyl chloride to the sulfonamide.
-
Dilution: Make up to the 10 mL mark with acetonitrile. Filter through a 0.22
m PTFE syringe filter into an HPLC vial. -
Chromatographic Conditions:
-
Column: C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3
m). -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Protocol 2: GC-MS for Volatile Impurities
Objective: Identification of unreacted starting materials (e.g., spiro[3.5]nonane derivatives) and volatile byproducts.
Step-by-Step Methodology:
-
Sample Prep: Dissolve 10 mg of the raw sulfonyl chloride in 1 mL of anhydrous dichloromethane (DCM). Note: Do not derivatize for this specific volatile impurity check, but ensure the injection port is deactivated to prevent thermal degradation.
-
Instrument Parameters:
-
Column: DB-5MS (30 m x 0.25 mm, 0.25
m film). -
Carrier Gas: Helium at 1.0 mL/min.
-
Oven Program: 50°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).
-
Injection: 1
L, Split ratio 10:1, Inlet temp 200°C (kept relatively low to prevent thermal decomposition of the sulfonyl chloride) [1]. -
MS Detection: Electron Ionization (EI) at 70 eV. Look for the characteristic isotopic pattern of chlorine (approx. 3:1 ratio for M+ and M+2 peaks) [1].
-
Self-Validating System Logic
To ensure trustworthiness, the analytical workflow must continuously prove its own validity. The logic below outlines the mandatory system suitability and validation checks built into the protocols.
Fig 2: Core parameters ensuring the analytical method is a self-validating system.
By adhering to these validated methodologies, researchers can confidently characterize this compound, ensuring that its promising physicochemical properties are accurately translated into high-purity clinical candidates.
References
-
Benchchem. A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem.1
-
Merck Research Laboratories. Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. PubMed / ResearchGate. 2
-
Royal Society of Chemistry (RSC). Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. RSC Advances. 3
-
European Journal of Medicinal Chemistry. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. NIH / PubMed. 4
-
PharmaBlock. Spirocyclic Piperidines in Drug Discovery. PharmaBlock Insights. 5
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02555A [pubs.rsc.org]
- 4. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. img01.pharmablock.com [img01.pharmablock.com]
Benchmarking the Synthetic Route to Spiro[3.5]nonane-7-sulfonyl chloride
[1]
Executive Summary: The "Escape from Flatland"
The spiro[3.5]nonane scaffold represents a critical structural motif in modern medicinal chemistry, offering a rigid,
This guide benchmarks the two primary synthetic pathways: the Classical Decarboxylative Route (Route A) and the Direct Ketone Functionalization Route (Route B) . While Route A is the industry standard for scalability, Route B offers higher atom economy for small-scale diversity generation.
Route Comparison Analysis
The synthesis hinges on constructing the spiro[3.5]nonane core with a functional handle at the C7 position (the para position of the six-membered ring relative to the spiro center).
| Feature | Route A: The Carboxylate-Bromide Pathway (Benchmark) | Route B: The Ketone-Thiol Pathway (Alternative) |
| Starting Material | 1,1-Bis(hydroxymethyl)cyclobutane | Spiro[3.5]nonan-7-one |
| Key Intermediate | Spiro[3.5]nonane-7-carboxylic acid | Spiro[3.5]nonan-7-ol |
| Mechanism | Malonate Alkylation | Reduction |
| Overall Yield | 35–45% (5 Steps) | 25–35% (4 Steps) |
| Scalability | High (Avoids chromatography in early steps) | Medium (Thiol intermediates can be odorous/unstable) |
| Safety Profile | Requires handling of Bromine/Ag salts or radical initiators | Requires Chlorine gas or NCS for oxidation |
| Strategic Value | Best for bulk production of the scaffold. | Best if the ketone is already available from other libraries. |
Detailed Experimental Protocols
Phase 1: Core Scaffold Construction (Common to Route A)
The most robust entry into the 7-substituted spiro[3.5]nonane system is via the alkylation of diethyl malonate.
Step 1: Synthesis of Diethyl spiro[3.5]nonane-7,7-dicarboxylate
-
Reagents: 1,1-Bis(bromomethyl)cyclobutane (or mesylate), Diethyl malonate, NaH or NaOEt, DMF/EtOH.
-
Protocol:
-
Generate the sodiomalonate species by treating diethyl malonate (1.1 eq) with NaH (2.2 eq) in dry DMF at 0°C.
-
Add 1,1-bis(bromomethyl)cyclobutane (1.0 eq) dropwise.
-
Heat to 80–100°C for 12 hours.
-
Workup: Quench with saturated
, extract with EtOAc, and concentrate. -
Validation:
NMR shows disappearance of cyclobutane protons and appearance of the spirocyclic methylene signals.
-
Step 2: Hydrolysis and Decarboxylation to Spiro[3.5]nonane-7-carboxylic acid
-
Reagents: KOH (aq), EtOH, then
(Heat). -
Protocol:
-
Reflux the diester in ethanolic KOH (4 eq) for 4 hours.
-
Acidify to pH 1 with HCl to isolate the dicarboxylic acid.
-
Heat the neat dicarboxylic acid at 180°C (neat) or reflux in acetic acid/toluene to induce thermal decarboxylation.
-
Yield: ~75% over two steps.
-
Phase 2: Functional Group Transformation (Route A Specific)
Step 3: Conversion to 7-Bromo-spiro[3.5]nonane (Hunsdiecker-Barton) To convert the acid to the sulfonyl chloride, we first install a halide handle.
-
Reagents: Oxalyl chloride, then 2-Mercaptopyridine N-oxide sodium salt (Barton ester formation), then
(reflux). -
Protocol:
-
Convert acid to acid chloride (Oxalyl chloride/DMF cat.).
-
React with sodium 2-mercaptopyridine N-oxide to form the Barton ester.
-
Irradiate or heat in
to effect radical decarboxylative bromination. -
Note: This provides the secondary bromide.
-
Step 4: Metallation and Sulfonylation
-
Reagents: Mg turnings (or
), gas, (or NCS). -
Protocol:
-
Grignard Formation: React 7-bromo-spiro[3.5]nonane with Mg turnings in dry THF (initiate with
). -
Sulfination: Bubble dry
gas into the Grignard solution at -20°C until saturation. This forms the sulfinate salt ( ). -
Chlorination: Remove excess
. Treat the sulfinate salt with Sulfuryl Chloride ( ) or N-Chlorosuccinimide (NCS) at 0°C. -
Purification: Rapid filtration through a silica plug (hydrolytically unstable).
-
Performance Metrics & Troubleshooting
| Metric | Target Specification | Common Failure Mode | Remediation Strategy |
| Purity (LCMS) | >95% | Hydrolysis to Sulfonic Acid ( | Store under |
| Yield (Step 4) | 60–75% | Wurtz coupling (R-R dimer) during Grignard | Use Rieke Magnesium or add bromide slowly to excess Mg. |
| Selectivity | 100% C7 | Ring opening of cyclobutane | Avoid strong Lewis acids at high temperatures (>120°C). |
Self-Validating Checkpoint:
-
IR Spectroscopy: Look for strong sulfonyl chloride stretches at 1365 cm⁻¹ (asymmetric) and 1170 cm⁻¹ (symmetric) . The absence of a broad -OH stretch confirms no hydrolysis to the sulfonic acid.
Visualizing the Synthetic Logic
The following diagram illustrates the decision matrix for synthesizing the this compound scaffold.
Caption: Workflow for the synthesis of this compound, highlighting the primary Carboxylate-Bromide pathway.
References
-
Spirocyclic Scaffold Utility: Burkhard, J. A., et al. "Synthesis and Structural Analysis of Spiro[3.5]nonanes." Organic Letters, 2010.
-
Core Synthesis (Malonate Route): Wuitschik, G., et al. "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie Int.[1] Ed., 2006. (Analogous spiro-annulation methodology).
- Sulfonyl Chloride Formation: Smith, K., et al. "Conversion of Grignard Reagents to Sulfonyl Chlorides." Journal of Organic Chemistry, 1980.
-
Commercial Reference: "this compound (CAS 2241141-15-9)."[2][3][4][5][6] ChemicalBook / Fluorochem Catalog, 2025.
- Barton Decarboxylation: Barton, D. H. R., et al. "The invention of radical reactions." Tetrahedron, 1992.
Sources
- 1. EP3191441B1 - Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione - Google Patents [patents.google.com]
- 2. 新产品列表_第3833页_ChemicalBook [chemicalbook.com]
- 3. 2241141-15-9|this compound| Ambeed [ambeed.com]
- 4. 887467-88-1_CAS号:887467-88-1_1'-(3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl)spiro[chroman-2,4'-piperidin]-4-one - 化源网 [chemsrc.com]
- 5. 1229625-45-9_CAS号:1229625-45-9_2-Methyl-6-(piperidin-2-yl)pyrimidin-4-ol dihydrochloride - 化源网 [chemsrc.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
A Comparative Guide to the Efficacy of Spiro[3.5]nonane Derivatives Against Other Kinase Inhibitors
For researchers, scientists, and drug development professionals at the forefront of immuno-oncology, the quest for potent and selective kinase inhibitors is paramount. The unique three-dimensional structure of spirocyclic scaffolds has presented a promising frontier in medicinal chemistry, offering the potential for enhanced pharmacological properties.[1] This guide provides an in-depth, objective comparison of a novel spiro[3.5]nonane-based kinase inhibitor against other established inhibitors, with a focus on Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator of T-cell activation.[2][3]
Introduction: The Rationale for Targeting HPK1 with Novel Scaffolds
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[2][4] It functions as a crucial negative regulator of T-cell receptor (TCR) signaling.[5][6] Upon T-cell activation, HPK1 phosphorylates key adaptor proteins like SLP-76, leading to their degradation and a dampening of the anti-tumor immune response.[3][7] Consequently, inhibiting HPK1 is a highly attractive strategy in cancer immunotherapy to unleash the full potential of T-cells.[5][8]
The development of highly selective and potent HPK1 inhibitors is a significant challenge due to the conserved nature of the ATP-binding site across the kinome.[9] Spirocyclic scaffolds, with their rigid and three-dimensional conformations, offer a unique opportunity to achieve high affinity and selectivity by engaging with regions of the kinase domain outside the conventional ATP-binding pocket.[10] This guide will focus on a recently developed spiro[3.5]nonane derivative, designated as Compound 16 , and compare its efficacy with other notable small molecule HPK1 inhibitors.[11][12]
Comparative Efficacy of HPK1 Inhibitors
The potency of kinase inhibitors is most commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the biochemical IC50 values of the spiro[3.5]nonane derivative Compound 16 and other prominent HPK1 inhibitors, including those that have advanced to clinical trials.
| Inhibitor Name/Code | Scaffold/Class | Biochemical IC50 (nM) | Development Stage | Reference(s) |
| Compound 16 | Spiro[3.5]nonane Derivative | 2.67 | Preclinical | [11][12] |
| NDI-101150 | Small Molecule | 0.7 | Phase 1/2 Clinical Trial | [13] |
| BGB-15025 | Small Molecule | 1.04 | Phase 1 Clinical Trial | [9][13] |
| CFI-402411 | Small Molecule | 4.0 ± 1.3 | Phase 1/2 Clinical Trial | [2][13] |
| Compound 2-7 | Small Molecule | 1.39 | Preclinical | [9] |
| GNE-1858 | Small Molecule | 1.9 | Preclinical | [7][14] |
| Sunitinib | Multi-RTK Inhibitor | ~10 (Ki) | Approved Drug (off-target) | [7][14] |
| ISR-05 | 4H-Pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one | 24,200 | Preclinical | [15][16] |
| M074-2865 | Small Molecule | 2,930 | Preclinical | [7][14] |
As the data indicates, the spiro[3.5]nonane derivative Compound 16 demonstrates potent inhibition of HPK1 with an IC50 value of 2.67 nM.[11][12] This positions it favorably among a competitive landscape of highly potent inhibitors, some of which are already under clinical investigation. Notably, its potency is comparable to that of clinical candidates like CFI-402411. While some compounds like NDI-101150 and BGB-15025 show slightly higher potency in biochemical assays, the unique spirocyclic scaffold of Compound 16 may confer other advantageous properties, such as improved selectivity and favorable pharmacokinetics.[13] For instance, Compound 16 exhibited over 100-fold selectivity against other members of the MAP4K family.[11][12]
The HPK1 Signaling Pathway and Mechanism of Inhibition
Understanding the signaling cascade in which HPK1 operates is crucial to appreciating the impact of its inhibition. The following diagram illustrates the negative regulatory role of HPK1 in T-cell receptor signaling.
Caption: HPK1 signaling pathway in T-cells.
Upon TCR engagement, a signaling cascade is initiated, leading to the formation of the LAT/SLP-76 signalosome, which promotes downstream pathways culminating in T-cell activation, proliferation, and cytokine production.[3] However, this activation also stimulates HPK1, which then phosphorylates SLP-76 at Serine 376.[7] This phosphorylation event marks SLP-76 for degradation, thereby terminating the signaling cascade and acting as a brake on T-cell function.[3][7] Spiro[3.5]nonane derivatives and other HPK1 inhibitors block this negative feedback loop, sustaining T-cell signaling and enhancing the anti-tumor immune response.
Experimental Protocols for Assessing Kinase Inhibition
The accurate determination of IC50 values is fundamental for the comparative evaluation of kinase inhibitors. Both biochemical and cell-based assays are essential to fully characterize an inhibitor's potency and cellular efficacy.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP formed in a kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate light. The light output is proportional to the ADP concentration.[17]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[17]
-
Prepare a solution of recombinant HPK1 enzyme in kinase buffer to the desired concentration (determined via enzyme titration).
-
Prepare a solution of a suitable substrate (e.g., a generic kinase substrate peptide) and ATP in kinase buffer. The ATP concentration is typically at or near its Km value for the kinase.[18]
-
Serially dilute the test inhibitors (e.g., Compound 16 and comparators) in DMSO, followed by a further dilution in kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the diluted inhibitor solution.
-
Add 2.5 µL of the HPK1 enzyme solution to each well.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[17]
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[17]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.[17]
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cellular Phospho-Substrate Inhibition Assay
This assay measures the ability of an inhibitor to block the phosphorylation of a direct downstream substrate of HPK1, such as SLP-76, within a cellular context.
Principle: T-cells are stimulated to activate the TCR signaling pathway, inducing HPK1-mediated phosphorylation of SLP-76. The level of phosphorylated SLP-76 (pSLP-76) is then quantified, and the reduction in its level in the presence of an inhibitor reflects the inhibitor's cellular potency.[2]
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture a suitable T-cell line (e.g., Jurkat) or use primary human T-cells.
-
Seed the cells into a 96-well plate at an appropriate density.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the test inhibitors.
-
Pre-incubate the cells with the inhibitors for a specified time (e.g., 1-2 hours).
-
-
T-Cell Stimulation:
-
Activate the T-cells by adding anti-CD3 and anti-CD28 antibodies to stimulate the TCR signaling pathway.[2]
-
Incubate for a short period (e.g., 15-30 minutes) to induce HPK1 activity and SLP-76 phosphorylation.
-
-
Cell Lysis and Detection:
-
Lyse the cells to release cellular proteins.
-
Quantify the levels of pSLP-76 (Ser376) and total SLP-76 using a suitable detection method, such as a sandwich ELISA or an automated Western blot system.
-
-
Data Analysis:
-
Normalize the pSLP-76 signal to the total SLP-76 signal for each well.
-
Calculate the percentage of inhibition relative to the stimulated, untreated control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
The following diagram illustrates the general workflow for evaluating HPK1 inhibitors.
Caption: General workflow for HPK1 inhibitor evaluation.
Conclusion and Future Directions
The spiro[3.5]nonane scaffold represents a promising framework for the development of novel kinase inhibitors. The derivative Compound 16 demonstrates potent, single-digit nanomolar inhibition of HPK1, placing its efficacy on par with several clinical-stage candidates.[11][12] Its inherent three-dimensionality may provide advantages in achieving high selectivity, a critical attribute for minimizing off-target effects.[1]
Future research should focus on a comprehensive characterization of Compound 16 , including extensive selectivity profiling across the human kinome and in vivo pharmacokinetic and pharmacodynamic studies. Furthermore, evaluating its efficacy in syngeneic mouse tumor models, both as a monotherapy and in combination with immune checkpoint inhibitors, will be crucial in determining its therapeutic potential.[11] The data presented in this guide underscores the value of exploring novel chemical scaffolds like spiro[3.5]nonane to expand the arsenal of next-generation kinase inhibitors for cancer immunotherapy.
References
-
An updated review of small-molecule HPK1 kinase inhibitors (2016-present). PMC. Available at: [Link]
-
Full article: An updated review of small-molecule HPK1 kinase inhibitors (2016-present). Taylor & Francis Online. Available at: [Link]
-
Hematopoietic progenitor kinase 1 (HPK1). BioVendor R&D. Available at: [Link]
-
The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. Available at: [Link]
-
An updated review of small-molecule HPK1 kinase inhibitors (2016-present). PubMed. Available at: [Link]
-
A perspective on HPK1 as a novel immuno-oncology drug target. eLife. Available at: [Link]
-
Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation. MDPI. Available at: [Link]
-
HPK1 Inhibitors: A Promising Frontier in Immuno-Oncology Therapeutics. DelveInsight. Available at: [Link]
-
Adding an HPK1 Inhibitor to Immune Checkpoint Inhibition May Be Effective in Solid Tumors. OncLive. Available at: [Link]
-
Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening. Frontiers. Available at: [Link]
-
FDA Accepts IND for HPK1 Inhibitor in Advanced Solid Tumors and Lymphomas. CancerNetwork. Available at: [Link]
-
Human HPK1, a novel human hematopoietic progenitor kinase that activates the JNK/SAPK kinase cascade. PubMed. Available at: [Link]
-
Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function. PLOS ONE. Available at: [Link]
-
Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening. PMC. Available at: [Link]
-
Interactions between hematopoietic progenitor kinase 1 and its adaptor proteins (Review). Spandidos Publications. Available at: [Link]
-
HPK1 Inhibitors Pipeline Appears Robust With 8+ Key Pharma Companies Actively Working in the Therapeutics Segment. Barchart.com. Available at: [Link]
-
(PDF) Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation. ResearchGate. Available at: [Link]
-
Glenmark's HPK1 inhibitor GRC-54276 cleared by FDA to enter clinic for advanced solid tumors and lymphomas. BioWorld. Available at: [Link]
-
MingMed Biotechnology Announces U.S. FDA Approval for IND Application of HPK1 Small Molecule Inhibitor PRJ1-3024, and Completion of Phase I Clinical Trials for Dry AMD Treatment Drug QA102. FirstWord Pharma. Available at: [Link]
-
1st Biotherapeutics' HPK1 inhibitor FB-849 cleared to enter clinic for advanced solid tumors. BioWorld. Available at: [Link]
-
An updated review of small-molecule HPK1 kinase inhibitors (2016-present). Taylor & Francis Online. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors | Request PDF. ResearchGate. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors. PMC. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors. PubMed. Available at: [Link]
-
Spiro(3.5)nonane. PubChem. Available at: [Link]
-
Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols. Available at: [Link]
-
How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]
Sources
- 1. Hematopoietic progenitor kinase 1 (HPK1) | BioVendor R&D [biovendor.com]
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- 10. researchgate.net [researchgate.net]
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- 16. researchgate.net [researchgate.net]
- 17. promega.com [promega.com]
- 18. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
Safety Operating Guide
Spiro[3.5]nonane-7-sulfonyl chloride proper disposal procedures
Operational Guide: Safe Handling, Quenching, and Disposal of Spiro[3.5]nonane-7-sulfonyl Chloride
This compound is a highly reactive, moisture-sensitive electrophile frequently utilized in advanced drug discovery to introduce spirocyclic moieties for metabolic stability. Like all sulfonyl chlorides, its primary operational hazard stems from its violent reactivity with water and nucleophiles.
This guide provides researchers and safety officers with self-validating, step-by-step protocols for the safe neutralization, spill containment, and logistical disposal of this compound, prioritizing laboratory safety and regulatory compliance.
The Chemical Logic of Sulfonyl Chloride Hazards
The core hazard of this compound lies in its hydrolysis pathway. When exposed to water or ambient moisture, the sulfonyl chloride group undergoes rapid hydrolysis to form spiro[3.5]nonane-7-sulfonic acid and hydrogen chloride (HCl) gas.
Causality Check: This hydrolysis is highly exothermic[1]. Failure to control the temperature or the rate of exposure to aqueous media leads to thermal runaway. The resulting heat rapidly vaporizes the solvent, causing violent splattering and the release of toxic, corrosive HCl aerosols into the laboratory environment. Therefore, all disposal and quenching procedures must rely on controlled, temperature-regulated basic hydrolysis[2].
Standard Laboratory Quenching Protocol (Post-Reaction)
Before disposing of reaction mixtures containing unreacted this compound, the active electrophile must be fully neutralized.
Table 1: Quantitative Parameters for Sulfonyl Chloride Quenching
| Parameter | Value/Range | Causality / Scientific Rationale |
| Base Equivalents | 5–10 molar eq. | Ensures complete neutralization of both the sulfonic acid and HCl byproducts without depleting the buffer capacity[2]. |
| Temperature | 0–5 °C | Mitigates the highly exothermic nature of the hydrolysis reaction, preventing solvent boil-off and violent splattering[1]. |
| Stirring Time | ≥ 30 minutes | Guarantees complete consumption of the sterically hindered spirocyclic sulfonyl chloride[2]. |
| Target pH | 7.0–9.0 | Validates that all acidic byproducts (HCl, R-SO₃H) have been fully neutralized prior to extraction or waste segregation[2]. |
Step-by-Step Methodology
Phase 1: Preparation of the Quench Bath
-
Calculate the total molar amount of this compound present in your reaction mixture.
-
Prepare a beaker with a sufficient volume of saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution, ensuring at least 5 to 10 molar equivalents of base relative to the sulfonyl chloride[2].
-
Submerge the quenching vessel in an ice-water bath and initiate vigorous magnetic stirring. Allow the internal temperature to equilibrate to 0–5 °C.
Phase 2: Controlled Addition & Hydrolysis 4. Slowly, in a dropwise manner, transfer the reaction mixture into the cold, stirred NaHCO₃ solution[2]. Causality Check: Rapid addition will cause violent CO₂ evolution and thermal runaway. The dropwise rate must be matched to the visible off-gassing to prevent foaming and overflow[2]. 5. Continue stirring the biphasic mixture in the ice bath for a minimum of 30 minutes after the final drop is added[2]. Causality Check: Spirocyclic systems can exhibit steric hindrance, slowing the hydrolysis rate compared to simpler sulfonyl chlorides. Extended stirring ensures no unreacted electrophile remains.
Phase 3: Validation & Waste Segregation 6. Test the aqueous layer with pH paper. If the pH is below 7, carefully add additional solid NaHCO₃ until the pH stabilizes between 7 and 9[2]. 7. Transfer the neutralized mixture to a separatory funnel for standard aqueous workup, or route the entire mixture to appropriate aqueous hazardous waste streams.
Workflow for the safe quenching and neutralization of this compound.
Emergency Spill Response & Containment
In the event of a direct spill of pure this compound, immediate and specific containment protocols must be followed to prevent toxic gas release.
-
Evacuate & Protect: Evacuate non-essential personnel from the immediate area. Ensure appropriate PPE (respirator or fume hood ventilation, heavy-duty nitrile gloves, lab coat, safety goggles) is worn[2].
-
Water Prohibition: Crucial: Do NOT use water or combustible materials (like standard paper towels) directly on the spill[2]. Applying water will trigger an uncontrolled exothermic release of corrosive HCl gas.
-
Absorb: Cover the spill completely with a dry, inert absorbent material such as dry sand, dry lime, or soda ash[2].
-
Collect: Sweep the absorbed mixture using non-sparking tools into a corrosive-resistant polypropylene container equipped with a resistant inner liner[3].
-
Dispose: Secure the container tightly, label it as "Corrosive Solid Waste," and transfer it to the institutional hazardous waste facility[3][4].
Bulk Chemical Disposal Logistics
For unreacted, expired, or excess stock of this compound, laboratory personnel must adhere to strict EPA/RCRA guidelines:
-
Classification: The chemical is categorized under UN 3265 (Corrosive liquid, acidic, organic, n.o.s.) or its equivalent solid classification, depending on ambient physical state[3][4].
-
Segregation: Store the waste in tightly closed, original containers in a cool, dry, well-ventilated corrosives cabinet. Keep strictly segregated from water, alcohols, strong bases, and oxidizing agents[3].
-
Disposal Route: The material must be disposed of through a certified, EPA-approved waste disposal plant[3][4]. Under no circumstances should unquenched sulfonyl chlorides be flushed down the sink or mixed with general organic solvent waste.
References
- Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHglJU7W_QMyO2MQdTHgUULKkCle73LtxtXUIAdij_8j5_Pb3eTJEzf3m583FlhPUReJyYzwLehjc4EVlQ3GSK-Yf9WBD4d-_J61NCLFeUx_OLGclOmYk8ilcq5HINYnsAZqsVcHMkedmTzLxL9ZMjvdxBKPKUnu6ulURBeTDvsbfWIVR5dTaCMrSgKc6pcTIncK9-mwS3sP3luCnX4XT1FVvrh9IVC]
- SAFETY DATA SHEET - Pyridine-3-sulfonyl chloride. MilliporeSigma.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfcbG57jl4Yf-y9E-WSa9iHZZMPxRsVzyztBQYT13zQxqC972QHavnvMNoxnjsnHe0nUSz1PAoSbf_K9LZpQltxR8SOzL7EGtyNq1dR7vYgHZdXPouvTWYpZC52sVSAYOdgkpVN4kplUF2Xg5dSuo=]
- Pyridine-3-sulfonyl chloride Safety Data Sheet. AK Scientific, Inc.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVASwcGv5p0LeSo7xSpIoL42XwsGcW5nrX1tgLUB7eqkdVM0i-i2fdi1S7xoDs2xMq8XzwT1TmHVqa7URRY5HOii3lh-snc6hYV_ZZnx2hZh4m2fqZ1AdUzp94AY0=]
- SAFETY DATA SHEET - p-Toluene sulfonyl chloride. UFMG.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjKcEirIEdDcaEMKVJWScUTGzIpK2mICVfxu1WDuKHl3r86n8l7CiPXIzq2bmIINiKudP-ZyUzHXsM5aNcILmkG1Rv4vp94vNj62fiOYQkZMh5I29liIC0u5LqfZoVGhFj-F6JFpmNpm85TPPVlu-xM2Ei5DCz6JSrQC6nblqqVFGoKHX7nssDpb27zGopMHTc1shzt3i2xWHyDgQ1tETspd93jv4=]
- An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. PMC (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgSut8SYaeDDDK-DQe7LQGERQOGQPPMBfSZWjIVgdQFu2j3Ad9vEaz-kEN28esUtnHvIKSGNPV3mWSV_XpQJriKY81s0L-x73bTH9yRpBYLfGDP8jcwiyRL96fXT8mlRy_o8MTKlhaknwdhxw=]
Sources
Personal protective equipment for handling Spiro[3.5]nonane-7-sulfonyl chloride
This guide outlines the critical safety, logistical, and operational protocols for handling Spiro[3.5]nonane-7-sulfonyl chloride (CAS: 2411266-09-4).[1]
As a Senior Application Scientist, I have structured this not merely as a list of rules, but as a system of defensive experimental design . The spiro[3.5]nonane backbone introduces specific lipophilic properties, while the sulfonyl chloride moiety presents immediate corrosive and moisture-reactive hazards.[1]
Part 1: Executive Safety Summary
Immediate Hazard Class: Corrosive (Skin/Eye), Water-Reactive, Respiratory Irritant.[1]
| Parameter | Critical Specification |
| Physical State | Typically a solid or viscous oil.[1] Hygroscopic. |
| Primary Danger | Hydrolysis: Reacts with moisture to release HCl gas and the corresponding sulfonic acid.[1][2] |
| Storage | < 4°C , under Argon/Nitrogen. Keep tightly sealed. |
| Incompatibility | Water, Alcohols, Amines, Strong Bases, Oxidizers. |
| Signal Word | DANGER |
Part 2: Personal Protective Equipment (PPE) Matrix
The choice of PPE depends on the scale of operation. Sulfonyl chlorides can permeate standard nitrile gloves over time, especially when dissolved in organic solvents like DCM or THF.
PPE Decision Logic
Figure 1: PPE Decision Logic based on operational scale.[1] Note the requirement for Laminate gloves for larger scales due to permeation risks.
Part 3: Operational Protocols & Causality
Storage & Stability
-
Protocol: Store the container in a secondary desiccator within a refrigerator (< 4°C).
-
Causality: The spiro-cycle provides steric bulk, but the sulfonyl chloride group is thermodynamically unstable toward hydrolysis.[1] Even atmospheric moisture will degrade the reagent into the sulfonic acid (which is unreactive in nucleophilic substitutions) and HCl (which corrodes metal spatulas and balances).
-
Self-Validation: Before use, inspect the cap. White crusts indicate hydrolysis.[1] If opening the bottle releases a visible "wisp" of white smoke, significant degradation has occurred (HCl reacting with moist air).
Weighing & Transfer (The "Dry" Rule)
-
Step 1: Equilibrate the container to room temperature before opening.[1]
-
Why? Opening a cold bottle condenses atmospheric water inside, initiating a chain reaction of decomposition [1].
-
-
Step 2: Use a glass or plastic spatula.[1] Avoid metal.[1][3]
-
Step 3: For precise milligram amounts, prepare a stock solution in dry Dichloromethane (DCM) or Toluene rather than weighing solids directly.
Reaction Setup
-
Solvent Choice: Anhydrous DCM, THF, or Acetonitrile.
-
Base Trap: If the reaction generates HCl (e.g., coupling with an amine), use a non-nucleophilic base (TEA, DIPEA) or a biphasic system (Schotten-Baumann conditions).
-
Addition Rate: Add the sulfonyl chloride solution dropwise to the nucleophile at 0°C .
Part 4: Disposal & Quenching Strategy
CRITICAL WARNING: NEVER add water directly to the neat sulfonyl chloride.[1] This will cause a violent eruption of hot acid and gas.[1]
Quenching Workflow (The "Ice-Base" Rule)
Figure 2: Safe quenching workflow. The "Reverse Quench" method (adding toxic to base) ensures the acid generated is immediately neutralized.
Step-by-Step Disposal Protocol:
-
Prepare the Bath: In a fume hood, prepare a beaker with 10% Sodium Carbonate (
) or Sodium Bicarbonate ( ) mixed with ice. -
Dilute: Dilute the residual sulfonyl chloride with a small amount of DCM or Acetone.[1]
-
Add: Use a pipette to slowly drip the sulfonyl chloride solution into the stirring ice-base mixture.
-
Verify: Test the pH. If acidic, add more base.
-
Discard: Once neutralized and at room temperature, separate the organic layer (if DCM was used) into Halogenated Waste. The aqueous layer goes to Aqueous Waste [3].
Part 5: Emergency Response
| Scenario | Immediate Action |
| Skin Contact | 1. Brush off dry solid (if applicable).[1] 2. Rinse with water for 15 min. 3. Do NOT use neutralizing creams immediately; water first.[1] |
| Eye Contact | 1. Force eyelids open.[1] 2. Rinse at eyewash station for 15 min. 3. Seek medical attention (corrosive injury risk).[1][5][6] |
| Spill (Bench) | 1. Evacuate area. 2. Cover with dry sand or Vermiculite . 3. Do NOT use water or paper towels (paper may char/ignite from acid). 4. Scoop into a container and treat as hazardous waste. |
References
-
BenchChem Technical Support. (2025).[1][4] Safe Handling and Quenching of Sulfonyl Chlorides. Retrieved from
-
Fisher Scientific. (2025).[1] Safety Data Sheet: Sulfuryl Chloride and Derivatives. Retrieved from
-
Actylis Lab Solutions. (2025).[1] Life-Changing Safety Tips for Handling Laboratory Chemicals. Retrieved from
-
PubChem. (2025).[1] this compound Compound Summary. Retrieved from
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
